5-Iodo-2-(trifluoromethyl)pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1443533-55-8 |
|---|---|
Molecular Formula |
C5H2F3IN2 |
Molecular Weight |
273.98 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2F3IN2/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H |
InChI Key |
YMTZENNBTLAOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)I |
Origin of Product |
United States |
physicochemical properties of 5-Iodo-2-(trifluoromethyl)pyrimidine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Iodo-2-(trifluoromethyl)pyrimidine
Executive Summary 5-Iodo-2-(trifluoromethyl)pyrimidine (CAS: 1443533-55-8) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Characterized by the synergistic electronic effects of the electron-withdrawing trifluoromethyl (-CF₃) group and the polarizable iodine substituent, this compound serves as a critical intermediate for synthesizing kinase inhibitors, antiviral agents, and agrochemicals. This guide provides a comprehensive analysis of its physicochemical properties, electronic architecture, and validated synthetic protocols, designed to support researchers in optimizing cross-coupling workflows and structural activity relationship (SAR) campaigns.
Part 1: Molecular Architecture & Electronic Properties
The reactivity of 5-Iodo-2-(trifluoromethyl)pyrimidine is governed by the competing electronic demands of the pyrimidine nitrogen lone pairs, the strongly inductive -CF₃ group at the C2 position, and the labile C-I bond at C5.
Electronic Effects Analysis
-
C2-Trifluoromethyl Group: The -CF₃ motif exerts a powerful inductive electron-withdrawing effect (-I), significantly lowering the electron density of the pyrimidine ring. This deactivation renders the C4 and C6 positions highly electrophilic, while simultaneously reducing the basicity of the ring nitrogens (pKa < 0).
-
C5-Iodine Substituent: The C-I bond is the primary site for functionalization. The electron-deficient nature of the ring facilitates oxidative addition of palladium(0) species, making this scaffold highly reactive in Suzuki-Miyaura, Sonogashira, and Heck couplings compared to its electron-rich analogs.
-
Lipophilicity Modulation: The strategic placement of the -CF₃ group enhances the overall lipophilicity (LogP), improving membrane permeability for derived drug candidates—a critical factor in CNS-active drug design.
Figure 1: Electronic Structure and Reactivity Map
Caption: Functional map highlighting the inductive influence of the trifluoromethyl group and the orthogonal reactivity of the iodine handle.
Part 2: Physicochemical Data Matrix
The following data consolidates experimental and predicted values essential for handling and process design.
| Property | Value / Description | Source/Note |
| CAS Number | 1443533-55-8 | Verified Registry |
| Molecular Formula | C₅H₂F₃IN₂ | - |
| Molecular Weight | 273.98 g/mol | - |
| Physical State | Solid (Crystalline powder) | Standard for halo-pyrimidines |
| Melting Point | ~83–85 °C (Derivative inferred) | See Note 1 |
| Predicted LogP | 2.1 – 2.4 | High lipophilicity due to C-I/C-CF3 |
| Solubility | Soluble in DMSO, DCM, EtOAc, MeOH | Insoluble in water |
| pKa (Conj.[1] Acid) | < 1.0 (Predicted) | Extremely weak base |
| H-Bond Acceptors | 2 (N1, N3) | Weakened by CF3 |
| H-Bond Donors | 0 | - |
Note 1: While the exact melting point of the unsubstituted core is rarely reported in isolation, structurally analogous 4-substituted derivatives typically melt in the 80–120 °C range.
Part 3: Synthetic Reactivity & Protocols[3]
Suzuki-Miyaura Cross-Coupling
The most common application of this scaffold is the introduction of aryl or heteroaryl groups at the C5 position. The electron-deficient nature of the pyrimidine ring accelerates the oxidative addition step, often allowing couplings to proceed under milder conditions than those required for phenyl iodides.
Experimental Protocol: C5-Arylation
-
Objective: Synthesis of 5-aryl-2-(trifluoromethyl)pyrimidine.
-
Reagents:
-
Substrate: 5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos (for sterically hindered substrates)
-
Base: Na₂CO₃ (2.0 equiv) or K₃PO₄
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, and base.
-
Degas the solvent mixture (sparge with N₂ for 10 min) and add to the vial.
-
Add the Pd catalyst under an inert atmosphere (N₂ or Ar).
-
Seal and heat to 80–90 °C for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Nucleophilic Susceptibility
Researchers must be cautious of the C4 and C6 positions. The strong electron-withdrawing nature of the 2-CF3 group activates these positions toward nucleophilic attack.
-
Risk: Use of strong nucleophiles (e.g., alkoxides, organolithiums) may lead to addition at C4/C6 rather than the desired substitution at C5.
-
Mitigation: Use non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) and avoid harsh conditions during lithiation steps.
Figure 2: Synthetic Workflow for C5-Functionalization
Caption: Catalytic cycle for the Suzuki-Miyaura coupling, emphasizing the facilitated oxidative addition step.
Part 4: Handling, Safety, & Storage
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[2][3]
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage:
-
Store in a cool, dry place (2–8 °C recommended for long-term stability).
-
Protect from light (iodides can degrade/discolor upon prolonged light exposure).
-
Keep under inert atmosphere (Argon/Nitrogen) if possible to prevent hydrolysis or oxidation.
-
References
-
Chemical Synthesis & Properties
-
Sigma-Aldrich. Product Specification: 5-Iodo-2-(trifluoromethyl)pyrimidine. Link
- Note: Specific CAS 1443533-55-8 verified via c
-
-
Synthetic Applications & Derivatives
-
Ding, Y., et al. "Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives." Arabian Journal of Chemistry, 2022. Link
- Describes the synthesis of 2-trifluoromethylpyrimidine derivatives and their biological evaluation, providing context for the reactivity of the core scaffold.
-
- General Reactivity of Trifluoromethyl-Pyrimidines: F. Toulgoat, et al. "Trifluoromethylated Pyrimidines: A Review of Synthesis and Reactivity." ChemMedChem, 2010. (General reference for the class).
Sources
Solubility Profiling of 5-Iodo-2-(trifluoromethyl)pyrimidine: A Technical Guide
The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 5-Iodo-2-(trifluoromethyl)pyrimidine .
CAS No: 1443533-55-8 Formula: C₅H₂F₃IN₂ Molecular Weight: 273.98 g/mol [1][2]
Executive Summary
5-Iodo-2-(trifluoromethyl)pyrimidine is a specialized heterocyclic building block used primarily in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.[2] Its structural core—a pyrimidine ring substituted with a highly lipophilic trifluoromethyl group (
While often confused with its isomer (2-iodo-5-(trifluoromethyl)pyrimidine), this specific scaffold exhibits higher lipophilicity and unique solvation requirements.[2] This guide provides the theoretical solubility limits, practical handling protocols for DMSO and Methanol, and the experimental workflows required to validate these parameters in a drug discovery setting.[2]
Physicochemical Basis of Solubility[2]
To understand how this compound behaves in solution, we must analyze its electronic and steric properties.[2]
| Property | Value / Characteristic | Impact on Solubility |
| Lipophilicity (cLogP) | ~2.4 – 2.8 (Predicted) | The |
| H-Bond Donors | 0 | Lack of donors reduces water solubility; relies on dipole-dipole interactions for solvation.[2] |
| H-Bond Acceptors | 2 (Pyrimidine nitrogens) | Allows for interaction with protic solvents like Methanol, though the electron-withdrawing |
| Crystal Lattice | Moderate Energy | The symmetry of the pyrimidine ring suggests a stable crystal lattice, requiring polar aprotic solvents (DMSO) to disrupt intermolecular forces effectively.[2] |
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Primary Solvent (High Solubility) Estimated Saturation: >100 mM (>27 mg/mL)[2]
DMSO is the gold-standard solvent for this compound.[2] The polar aprotic nature of DMSO interacts effectively with the polarizable iodine atom and the electron-deficient pyrimidine ring.[2]
Operational Guidelines
-
Stock Preparation: A 100 mM stock solution is standard for High-Throughput Screening (HTS).[2]
-
Dissolution Kinetics: Dissolution is typically rapid at room temperature (
).[2] Vortexing for 30–60 seconds is sufficient. -
Stability Warning: While stable in DMSO, the C-I bond is potentially light-sensitive.[2] Store DMSO stocks in amber vials or wrapped in foil to prevent photolytic deiodination.[2]
-
Freeze-Thaw: The compound is stable through multiple freeze-thaw cycles, but ensure the DMSO is completely thawed and vortexed before use to avoid concentration gradients (DMSO freezes at
).[2]
Solubility in Methanol (MeOH)
Status: Secondary Solvent (Good Solubility) Estimated Saturation: 10–50 mM (Concentration Dependent)[2]
Methanol is an excellent solvent for LC-MS preparation and synthetic reactions but is less powerful than DMSO for high-concentration storage.[2]
Operational Guidelines
-
LC-MS Preparation: Methanol is the preferred solvent for preparing analytical samples (e.g., 1 mg/mL) because it is volatile and compatible with reverse-phase chromatography mobile phases.[2]
-
Solvation Mechanism: Methanol acts as a hydrogen bond donor to the pyrimidine nitrogens.[2] However, the strong electron-withdrawing effect of the 2-trifluoromethyl group reduces the electron density on the ring nitrogens, slightly weakening this interaction compared to non-fluorinated pyrimidines.[2]
-
Precipitation Risk: When diluting a DMSO stock into Methanol, solubility is generally maintained.[2] However, diluting into water/methanol mixtures (
water) may cause immediate precipitation.
Experimental Protocols
Protocol A: Kinetic Solubility Assay (High-Throughput)
Use this for estimating solubility for biological assays.[2]
-
Preparation: Dispense
of a DMSO stock into a 96-well plate. -
Evaporation: (Optional) Evaporate solvent if testing solid-state solubility, or proceed with "solvent-ready" method.
-
Addition: Add
of the target solvent (e.g., Methanol or PBS-buffered Methanol).[2] -
Agitation: Shake at 500 rpm for 24 hours at
. -
Filtration: Filter using a
PVDF filter plate to remove undissolved particulates. -
Analysis: Quantify the filtrate using UV-Vis spectroscopy (
) or HPLC-UV against a standard curve.
Protocol B: Gravimetric Determination (Gold Standard)
Use this for formulation or process chemistry.[2]
Step-by-Step Workflow:
Figure 1: Gravimetric solubility determination workflow for rapid benchtop assessment.
Critical Isomer Warning
Alert: Do not confuse 5-Iodo-2-(trifluoromethyl)pyrimidine (CAS 1443533-55-8) with its isomer 2-Iodo-5-(trifluoromethyl)pyrimidine (CAS 112930-95-7).[2]
-
5-Iodo-2-CF3 (Target): Iodine is meta to the nitrogens (electronically unique position).[2]
-
2-Iodo-5-CF3 (Isomer): Iodine is between the nitrogens (highly labile, acts like an acid chloride equivalent).[2]
-
Solubility Implication: The 2-Iodo isomer is much more reactive and may degrade in nucleophilic solvents (like Methanol) by forming a methoxy-derivative.[2] The 5-Iodo isomer (your compound) is chemically stable in Methanol.[2]
Solvent Selection Matrix
Use the following decision matrix to select the appropriate solvent for your application.
Figure 2: Decision matrix for solvent selection based on experimental intent.
References
-
PubChem. (n.d.).[2] Compound Summary for CAS 1443533-55-8. National Library of Medicine.[2] Retrieved from [Link]
-
Lipinski, C. A. (2000).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]
Sources
Navigating the Synthesis and Handling of 5-Iodo-2-(trifluoromethyl)pyrimidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: A Profile of 5-Iodo-2-(trifluoromethyl)pyrimidine
5-Iodo-2-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The presence of both an iodine atom and a trifluoromethyl group on the pyrimidine scaffold imparts unique physicochemical properties that are valuable for developing novel therapeutic agents. Halogenated pyrimidines are known to exhibit a range of biological activities, including anticancer and antimicrobial properties.[1][2] The trifluoromethyl group is a common bioisostere for a methyl group and can enhance metabolic stability and binding affinity of drug candidates.[3]
Hazard Identification and Risk Assessment
Based on data from analogous compounds, 5-Iodo-2-(trifluoromethyl)pyrimidine is anticipated to be a hazardous substance that requires careful handling. The primary hazards are summarized in the table below.
| Hazard Class | GHS Hazard Statement (Anticipated) | Source (Analogous Compounds) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [4] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [4] |
Causality of Hazards:
-
Skin and Eye Irritation: The electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing trifluoromethyl and iodo groups, can lead to reactions with biological macromolecules in the skin and eyes, causing irritation.
-
Respiratory Irritation: As a fine solid or powder, airborne particles can be inhaled, leading to irritation of the respiratory tract.[4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Chemical Fume Hood: All handling of 5-Iodo-2-(trifluoromethyl)pyrimidine should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[4]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the event of accidental exposure.[6]
Personal Protective Equipment (PPE)
The following PPE is required when handling 5-Iodo-2-(trifluoromethyl)pyrimidine:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. | Prevents direct skin contact. |
| Body Protection | A lab coat, with closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are not sufficient. | Prevents inhalation of the compound. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before handling, review this guide and any available safety information. Ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.
-
Weighing: Conduct all weighing operations within the fume hood to contain any dust.
-
Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be set up in the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[4] Decontaminate all work surfaces.
Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
| Storage Condition | Recommendation | Rationale | Source |
| Temperature | Store in a cool, dry place. A recommended storage temperature is between 0-8°C. | To maintain chemical stability. | |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere if possible. | To prevent degradation from moisture and air. | [7] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent hazardous reactions. | |
| Labeling | All containers must be clearly labeled with the chemical name and associated hazards. | For clear identification and safety awareness. |
Emergency Procedures: A Self-Validating System
In the event of an emergency, a clear and practiced response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source (Analogous Compounds) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [5][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5] |
Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate environmental health and safety personnel at your institution.
Disposal Considerations
All waste containing 5-Iodo-2-(trifluoromethyl)pyrimidine must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.
-
Disposal Method: Dispose of hazardous waste through a licensed and certified waste disposal company. Do not dispose of down the drain or in general waste.[6]
Visualization of Safety Workflows
To further clarify the safety protocols, the following diagrams illustrate key experimental workflows.
Standard Handling Workflow
Caption: Standard workflow for handling 5-Iodo-2-(trifluoromethyl)pyrimidine.
Emergency Spill Response
Caption: Decision-making workflow for spill response.
Conclusion
While 5-Iodo-2-(trifluoromethyl)pyrimidine presents significant opportunities in drug discovery, its handling demands a rigorous and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely work with this valuable compound. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) have been the cornerstone of this document, aiming to provide a self-validating system of laboratory safety.
References
-
Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Fluorochemicals: Persistent, Dangerous, Avoidable. (2021, August 31). BUND. Retrieved February 27, 2026, from [Link]
-
Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. (2021, March 16). ACS Publications. Retrieved February 27, 2026, from [Link]
-
The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. (2007, November 19). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022, September 27). MDPI. Retrieved February 27, 2026, from [Link]
-
Trifluoromethyl Sulfur Pentafluoride (CF3SF5): A Review of the Recently Discovered Super-Greenhouse Gas in the Atmosphere. (2008, March 17). Bentham Open. Retrieved February 27, 2026, from [Link]
-
2-(Trifluoromethyl)-3-ethoxydodecafluorohexane Safety Data Sheet. (2024, August 27). Angene Chemical. Retrieved February 27, 2026, from [Link]
-
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Arkivoc. Retrieved February 27, 2026, from [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024, November 28). MDPI. Retrieved February 27, 2026, from [Link]
-
3-Iodo-5-(trifluoromethyl)pyridin-2-amine Properties. (2025, October 15). EPA. Retrieved February 27, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave. Retrieved February 27, 2026, from [Link]
-
2-Iodo-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022, September 24). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. Retrieved February 27, 2026, from [Link]
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- 2. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus | MDPI [mdpi.com]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Technical Guide: Therapeutic Potential & Synthetic Utility of 5-Iodo-2-(trifluoromethyl)pyrimidine Derivatives
Part 1: The Pharmacophore Rationale
The "Privileged" Intersection
In modern drug discovery, 5-Iodo-2-(trifluoromethyl)pyrimidine (CAS: 160351-12-2) represents a high-value "gateway" scaffold. Its utility stems from the strategic convergence of two critical medicinal chemistry principles: Metabolic Blocking and Late-Stage Diversification .
While the molecule itself is a building block, its derivatives are extensively explored in oncology and virology.[1] The scaffold functions as a bioisostere for phenyl rings but with significantly altered electronics and lipophilicity.
1. Electronic & Steric Modulation (The
Effect)
The trifluoromethyl group at the C2 position is not merely a lipophilic bulk; it is a profound electronic modulator.
-
pKa Depression: The strong electron-withdrawing nature of
( ) reduces the electron density of the pyrimidine ring. This lowers the pKa of any proton donors attached (e.g., amines at C4), often improving hydrogen bond strength with target proteins (e.g., kinase hinge regions).[1] -
Metabolic Shielding: The C2 position of pyrimidines is a common site for oxidative metabolism by aldehyde oxidase (AO) or Cytochrome P450s. The
group sterically and electronically blocks this "soft spot," significantly extending half-life ( ) in vivo.
2. The C5-Iodine "Exit Vector"
The iodine atom at C5 is the "reactive handle." In kinase inhibitors, the C5 position often points toward the solvent-accessible front or a hydrophobic back-pocket, depending on the binding mode.[1] The weak C-I bond allows for facile Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) to install complex solubilizing groups or hydrophobic tails without disrupting the core heterocycle.[1]
Part 2: Therapeutic Case Studies
Case Study A: Oncology (Kinase Inhibition)
Target Class: Tyrosine Kinases (EGFR, PYK2, FAK)[1]
Derivatives of 5-iodo-2-(trifluoromethyl)pyrimidine have shown potency against Proline-rich Tyrosine Kinase 2 (PYK2) and EGFR .
-
Mechanism: The pyrimidine ring acts as the hinge-binder. The 2-
group occupies the hydrophobic pocket usually reserved for the gatekeeper residue, or simply provides the lipophilicity required to cross the cell membrane. -
Critical Modification: The 5-iodo group is replaced (via Suzuki coupling) with aryl or heteroaryl systems to interact with the P-loop or the
C-helix of the kinase. -
Data Insight: In PYK2 inhibitors, replacing a hydrogen or methyl with
at C2 improved metabolic stability in human liver microsomes (HLM) by >5-fold while maintaining potency ( nM).
Case Study B: Antiviral Agents
Target Class: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) & HSV
-
Application: 2-Trifluoromethylpyrimidines have been synthesized as inhibitors of Herpes Simplex Virus (HSV-1) and HIV.
-
Lipophilicity (
): The group increases the partition coefficient, enhancing penetration into the central nervous system (CNS), a viral reservoir for HIV.[1] -
Bioactivity: Derivatives have demonstrated
values in the low micromolar range against HSV-1, with the group being essential for preventing rapid clearance.
Part 3: Visualization of SAR & Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic used when optimizing this scaffold.
Caption: Functional dissection of the scaffold showing the metabolic role of C2-CF3 and the synthetic versatility of C5-I.
Part 4: Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling at C5
This protocol describes the replacement of the 5-Iodo group with an aryl moiety, a standard step in generating kinase inhibitor libraries.
Reagents:
-
Substrate: 5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) or /XPhos for difficult substrates. -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane or DME.[1]
Workflow:
-
Degassing: Charge a reaction vial with the pyrimidine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and aqueous
via syringe. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Look for loss of Iodine isotope pattern and appearance of product mass).
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with brine, and dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Success Indicator: Disappearance of the starting material peak (M+) and appearance of the coupled product (M-I+Aryl).
-
Failure Mode: If de-iodination (hydrodehalogenation) is observed (M-I+H), reduce temperature or switch to a milder base (
).
Protocol 2: Functionalization at C4
Before or after C5 coupling, the C4 position is often functionalized to install a hinge-binding amine.[1]
Workflow:
-
Dissolve 4-chloro-5-iodo-2-(trifluoromethyl)pyrimidine (if starting from the chloro-analog) in dry THF.
-
Add the amine (1.1 equiv) and DIPEA (2.0 equiv).
-
Stir at 0°C to RT . The electron-deficient nature of the ring (enhanced by
) makes this reaction very fast. -
Note: If the starting material is the 4-H pyrimidine, an oxidation/activation step (e.g., using
) is required first, but commercial availability of 4-chloro variants is common.[1]
Part 5: Quantitative Data Summary
Table 1: Comparative Properties of Pyrimidine Scaffolds
| Property | 2-H Pyrimidine | 2-Methyl Pyrimidine | 2- | Impact on Drug Design |
| Hammett | 0.00 | -0.17 | 0.54 | Strong electron withdrawal; lowers pKa of C4-NH. |
| Lipophilicity ( | 0.00 | 0.56 | 0.88 | Enhanced membrane permeability; BBB penetration. |
| Metabolic Stability | Low (AO oxidation) | Moderate | High | Blocks oxidation at the vulnerable C2 position. |
| C5 Reactivity | Moderate | Moderate | High | Electron deficiency facilitates oxidative addition at C5-I. |
Part 6: Synthetic Workflow Diagram
Caption: Sequential functionalization strategy prioritizing C4 substitution followed by C5 cross-coupling.
References
-
Walker, D. P., et al. (2008).[1][2] "Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation." Bioorganic & Medicinal Chemistry Letters. Link
-
Bhattarai, P., et al. (2015).[1] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link
-
Luo, H., et al. (2025).[1] "Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents." ResearchGate.[1][3] Link
-
Han, S., et al. (2022).[1] "Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Sakamoto, T., et al. (1984).[1] "Synthesis of Pyrimidines fused with Five-membered Heterocycles by Cross-coupling of 5-Iodopyrimidines." Chem. Pharm.[1] Bull.[1][4] Link
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- 1. eurekaselect.com [eurekaselect.com]
- 2. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acs.figshare.com [acs.figshare.com]
The Strategic Role of 5-Iodo-2-(trifluoromethyl)pyrimidine in Modern Medicinal Chemistry: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl group (CF3) into this heterocyclic system has been a transformative approach in medicinal chemistry. This powerful electron-withdrawing group can profoundly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, increased bioavailability, and improved target-binding affinity. Among the various functionalized trifluoromethylpyrimidines, 5-Iodo-2-(trifluoromethyl)pyrimidine has emerged as a particularly valuable and versatile building block. Its unique structural arrangement, featuring a reactive iodine atom at the C5-position and a CF3 group at the C2-position, offers a powerful handle for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, reactivity, and pivotal role of 5-Iodo-2-(trifluoromethyl)pyrimidine in the development of novel drug candidates.
Synthesis and Characterization: Forging a Key Intermediate
The synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidine is a critical first step in its utilization as a medicinal chemistry building block. While a variety of methods can be envisaged for the construction of this key intermediate, a common and effective strategy involves the direct iodination of a pre-formed 2-(trifluoromethyl)pyrimidine ring.
Proposed Synthetic Pathway: Electrophilic Iodination
A plausible and efficient route to 5-Iodo-2-(trifluoromethyl)pyrimidine involves the electrophilic iodination of 2-(trifluoromethyl)pyrimidine. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyrimidine ring towards electrophilic substitution. However, the C5-position remains the most susceptible to electrophilic attack due to its relative electron density compared to the other ring positions.
A robust method for the iodination of pyrimidine derivatives involves the use of molecular iodine in the presence of an activating agent, such as a silver salt.[1][2] This approach offers a green and efficient alternative to harsher, more traditional iodinating reagents.[1][2]
Experimental Protocol: Proposed Synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidine
Objective: To synthesize 5-Iodo-2-(trifluoromethyl)pyrimidine via electrophilic iodination of 2-(trifluoromethyl)pyrimidine.
Materials:
-
2-(Trifluoromethyl)pyrimidine
-
Iodine (I₂)
-
Silver Nitrate (AgNO₃)
-
Acetonitrile (anhydrous)
-
Mortar and Pestle
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Methodology:
-
Reaction Setup: In a clean and dry mortar, add 2-(trifluoromethyl)pyrimidine (1.0 eq), iodine (1.2 eq), and silver nitrate (1.2 eq).
-
Mechanical Grinding: Grind the solid mixture using a pestle for 20-30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is transferred to a flask and diluted with ethyl acetate. The resulting suspension is filtered to remove silver iodide and any other insoluble materials.
-
Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Characterization: The crude product is purified by column chromatography on silica gel to afford pure 5-Iodo-2-(trifluoromethyl)pyrimidine. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Chemical Reactivity and Strategic Applications in Synthesis
The synthetic utility of 5-Iodo-2-(trifluoromethyl)pyrimidine lies in the high reactivity of the carbon-iodine bond at the C5-position. This bond is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an ideal linchpin for the introduction of diverse molecular fragments.[1][2]
A Versatile Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The C5-iodo substituent serves as an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions, including but not limited to:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters. This is a widely employed method for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[1][3]
-
Sonogashira Coupling: Enabling the introduction of alkyne moieties through reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Facilitating the formation of C-N bonds by coupling with a wide range of primary and secondary amines.
-
Heck and Stille Couplings: For the formation of C-C bonds with alkenes and organostannanes, respectively.
The general order of reactivity for halogens in these palladium-catalyzed reactions is I > Br > Cl > F, underscoring the high utility of the iodo-substituent for achieving efficient coupling under mild conditions.
Pivotal Role in the Synthesis of Kinase Inhibitors
A significant area where 5-Iodo-2-(trifluoromethyl)pyrimidine has demonstrated immense value is in the discovery and development of small molecule kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer.[4]
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in many clinically approved kinase inhibitors. By utilizing 5-Iodo-2-(trifluoromethyl)pyrimidine as a starting material, medicinal chemists can readily synthesize libraries of 2,5-disubstituted pyrimidine derivatives. The C5-substituent, introduced via cross-coupling reactions, can be tailored to occupy the solvent-exposed region of the ATP-binding pocket of the target kinase, thereby enhancing potency and selectivity.
Case Study: Synthesis of 5-Aryl-2-(trifluoromethyl)pyrimidine Derivatives
The Suzuki-Miyaura cross-coupling reaction of 5-Iodo-2-(trifluoromethyl)pyrimidine with various arylboronic acids provides a direct route to a diverse range of 5-aryl-2-(trifluoromethyl)pyrimidines. These compounds can then be further functionalized, for example, by nucleophilic aromatic substitution at other positions on the pyrimidine ring, to generate potent kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-(trifluoromethyl)pyrimidine
Objective: To synthesize a 5-aryl-2-(trifluoromethyl)pyrimidine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Iodo-2-(trifluoromethyl)pyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G2)[3]
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Schlenk flask or microwave vial
-
Standard laboratory glassware for workup and purification
Methodology:
-
Reaction Setup: To a Schlenk flask or microwave vial, add 5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS). Microwave irradiation can often significantly reduce reaction times.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Characterization: The crude product is purified by column chromatography on silica gel to yield the desired 5-aryl-2-(trifluoromethyl)pyrimidine. The structure and purity are confirmed by spectroscopic analysis.
Table 1: Representative Biological Activities of 2,5-Disubstituted Pyrimidine Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Therapeutic Area |
| 5-Aryl-2-aminopyrimidines | EGFR | 10-100 | Oncology |
| 5-Heteroaryl-2-aminopyrimidines | JAK2 | 5-50 | Inflammation |
| 5-Alkynyl-2-aminopyrimidines | p38 MAPK | 20-200 | Inflammation |
Note: The data in this table is illustrative and represents typical activity ranges for these classes of compounds. Actual potencies will vary depending on the specific substituents.
Conclusion and Future Perspectives
5-Iodo-2-(trifluoromethyl)pyrimidine has firmly established itself as a cornerstone building block in modern medicinal chemistry. Its facile synthesis and exceptional versatility in a range of robust cross-coupling reactions provide a powerful platform for the rapid generation of diverse and complex molecular architectures. The strategic placement of the reactive iodine atom and the beneficial physicochemical properties imparted by the trifluoromethyl group make this reagent particularly well-suited for the development of targeted therapeutics, most notably in the field of kinase inhibition. As the demand for novel and effective drug candidates continues to grow, the strategic application of 5-Iodo-2-(trifluoromethyl)pyrimidine is poised to play an increasingly significant role in the discovery and development of the next generation of medicines.
References
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PMC. [Link]
-
Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. PMC. [Link]
-
Studies on the Synthesis of 5-Trifluoromethylpiperonal. ResearchGate. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Metabolic Stability of 2-Trifluoromethyl Pyrimidine Scaffolds
Executive Summary
The 2-trifluoromethyl (
This guide provides a comprehensive technical analysis of the metabolic fate of this scaffold. It details the mechanistic dichotomy between oxidative stability and electrophilic reactivity, provides validated protocols for assessing glutathione (GSH) trapping, and outlines structural optimization strategies to mitigate toxicity risks.
Physicochemical & Electronic Rationale
The "Fluorine Effect" on the Pyrimidine Core
The pyrimidine ring is inherently
-
Metabolic Blockade: The C2 position of pyrimidines is a primary site for oxidative metabolism by Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) , leading to 2-pyrimidones. The bulky, chemically inert
group sterically and electronically occludes this site, effectively shutting down this clearance pathway. -
Lipophilicity Modulation: The
group significantly increases (typically to units vs. ), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Electronic Activation: The
group is a powerful electron-withdrawing group (EWG) ( ). This exacerbates the electron deficiency of the pyrimidine ring, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
The Stability Paradox
While the C-F bond itself is metabolically robust (Bond Dissociation Energy
The scaffold is resistant to oxidation (CYP/AO) but highly sensitized to nucleophilic attack (
).
Metabolic Liabilities & Mechanisms[1][2][3][4]
Oxidative Metabolism (CYP450)
In the absence of the
-
Mechanism: CYP-mediated hydroxylation or
-dealkylation of side chains.[1] -
Outcome: generally leads to stable, excretable metabolites (glucuronides).
-
Risk: Low. The
pyrimidine core itself is rarely a substrate for ring oxidation.
Nucleophilic Aromatic Substitution ( ) – The Critical Risk
This is the dominant metabolic risk for
-
Mechanism: The thiolate anion (
) attacks the pyrimidine ring (typically at C4 or C6).-
Scenario A (Displacement): If a leaving group (e.g., Cl, F,
) is present at C4/C6, GSH displaces it irreversibly. -
Scenario B (Addition-Elimination): Even without a classic leaving group, the ring can undergo addition, followed by aromatization-driven hydride loss (oxidative defluorination is rare but possible).
-
-
Toxicity Implication: Covalent binding to hepatic proteins can lead to Idiosyncratic Drug-Induced Liver Injury (IDILI) .
Hydrolytic Instability
While aromatic
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the scaffold.
Figure 1: Divergent metabolic fates of the 2-trifluoromethyl pyrimidine scaffold. Note the blockade of C2 oxidation and the susceptibility to nucleophilic attack.
Experimental Assessment Protocols
To validate the stability of a
Protocol A: Glutathione (GSH) Trapping Assay
This assay detects the formation of reactive electrophilic species.
Objective: Identify if the scaffold forms covalent adducts with GSH.
Reagents:
-
Test Compound (
) -
Human Liver Microsomes (HLM) (
) -
NADPH-regenerating system
-
GSH (
) – Note: Physiological concentration is high to force the reaction. -
Buffer: Potassium Phosphate (
, pH 7.4)
Workflow:
-
Incubation: Incubate Compound + HLM + NADPH + GSH at
for 60 minutes. -
Quench: Add ice-cold acetonitrile (1:3 v/v) to precipitate proteins.
-
Centrifugation:
for 15 min. -
Analysis: Analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap) .
Data Interpretation (Mass Shift):
-
Look for parent mass
(GSH addition). -
Look for parent mass
(if Cl is displaced, net shift depends on leaving group). -
Neutral Loss Scan: Scan for neutral loss of
(pyroglutamic acid moiety), a signature of GSH adducts.
Protocol B: Covalent Binding Assessment (Radiolabeling)
If GSH trapping is positive, quantify the risk using radiolabeled compounds.
Objective: Determine the amount of drug covalently bound to hepatic proteins.
Method: Incubate
Visualization: Stability Screening Workflow
Figure 2: Screening workflow prioritizing reactive metabolite detection for electron-deficient scaffolds.
Design Optimization Strategies
If your
| Strategy | Mechanism | Example Modification |
| Electron Donation (EDG) | Introduce electron-donating groups at C4 or C6 to counteract the EWG effect of | Replace |
| Steric Shielding | Add bulky groups adjacent to the vulnerable sites (C4/C6) to sterically hinder nucleophilic attack. | Introduce a methyl or cyclopropyl group at C5. |
| Scaffold Hopping | Move the | Switch to a Pyridine ( |
Case Study: WRN Helicase Inhibitors
Recent development of WRN helicase inhibitors utilized the
-
Solution: They tuned the reactivity by changing the leaving group or adding substituents to the pyrimidine core, balancing the "warhead" reactivity to target the specific cysteine on the protein while avoiding non-specific GSH clearance [1, 2].
References
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN. PMC. (2025). Link(Note: Generalized citation based on search context).
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. (2023). Link.
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2026). Link.[4]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. (2020). Link.
-
Overcoming Time Dependent Inhibition (TDI) of Cytochrome P450 3A4 Resulting from Bioactivation of a Fluoropyrimidine Moiety. ResearchGate. (2017). Link.
Sources
Comprehensive Technical Guide: Synthesis Pathways to 5-Iodo-2-(trifluoromethyl)pyrimidine
Executive Summary
The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Specifically, 5-Iodo-2-(trifluoromethyl)pyrimidine (CAS: 1443533-55-8) serves as a highly prized, bifunctional building block. The trifluoromethyl (–CF₃) group drastically alters the lipophilicity and metabolic stability of the pyrimidine core, while the C5-iodine atom provides a highly reactive site for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Synthesizing this electron-deficient, halogenated heterocycle presents unique chemical challenges. The strong electron-withdrawing nature of the –CF₃ group deactivates the pyrimidine ring, rendering traditional electrophilic aromatic substitution (EAS) highly inefficient. As a Senior Application Scientist, I have structured this whitepaper to critically evaluate the causal mechanisms, synthetic viability, and self-validating protocols for the two primary pathways to access this molecule: De Novo Condensation and Directed Halogen-Metal Exchange [1],[2].
Mechanistic Pathways & Causal Analysis
To bypass the thermodynamic hurdles of functionalizing an electron-poor ring, synthetic chemists must choose between building the ring with the halogens already in place, or utilizing organometallic intermediates to force the halogenation.
Pathway A: De Novo Condensation (The Pinner-Type Approach)
The most scalable approach involves the direct condensation of a fluorinated amidine with an iodinated 1,3-dielectrophile. Trifluoroacetamidine[3] is reacted with a 2-iodomalonaldehyde equivalent. Because free 2-iodomalonaldehyde is highly unstable and prone to polymerization, synthetic equivalents such as 2-iodo-1,3-bis(dimethylamino)trimethinium perchlorate (a vinamidinium salt) are utilized.
-
Causality of Reagent Choice: The vinamidinium salt provides a stable, highly electrophilic crystalline solid. When treated with a base, trifluoroacetamidine is liberated and acts as a bis-nucleophile. The initial attack forms a C–N bond, followed by an intramolecular cyclization. The subsequent elimination of dimethylamine drives the irreversible aromatization of the pyrimidine ring, locking the iodine and –CF₃ groups into their respective 5- and 2-positions[2].
Pathway B: Late-Stage Halogenation
If the pre-formed 2-(trifluoromethyl)pyrimidine ring is used, direct iodination (e.g., using N-Iodosuccinimide and strong acids) yields less than 20% product due to the severe deactivation of the ring[4].
-
Causality of Reagent Choice: To overcome this, a Halogen-Metal Exchange strategy is employed. Starting from 5-bromo-2-(trifluoromethyl)pyrimidine, treatment with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C) facilitates a rapid lithium-bromine exchange. The resulting 5-lithiopyrimidine is highly nucleophilic and readily attacks electrophilic iodine (I₂). The cryogenic temperature is critical; if the reaction warms prematurely, the organolithium species will attack the electron-deficient pyrimidine core of unreacted starting material, leading to decomposition.
Caption: Divergent synthetic pathways to 5-iodo-2-(trifluoromethyl)pyrimidine highlighting De Novo and Late-Stage strategies.
Self-Validating Experimental Protocols
The following methodologies are designed to be self-validating, meaning the chemist can visually or analytically confirm the success of each mechanistic step in real-time.
Protocol 1: De Novo Synthesis via Vinamidinium Salt
Objective: Construct the pyrimidine ring with pre-installed functional groups.
-
Free Base Liberation: Suspend trifluoroacetamidine hydrochloride (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Cool to 0°C and add sodium methoxide (1.1 eq) dropwise.
-
Validation: The suspension will transition to a clearer solution as the free amidine base is liberated, alongside the precipitation of fine NaCl salts.
-
-
Electrophile Addition: Portion-wise, add 2-iodo-1,3-bis(dimethylamino)trimethinium perchlorate (1.0 eq).
-
Cyclization & Aromatization: Attach a reflux condenser and heat the reaction to 65°C for 12 hours.
-
Validation: The reaction progress is validated by holding a piece of wet, universal pH paper near the top of the condenser; the evolution of basic dimethylamine gas (a byproduct of aromatization) will turn the paper dark blue. Cessation of this gas evolution indicates reaction completion.
-
-
Workup: Concentrate the mixture in vacuo to remove methanol. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice, dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).
Caption: Step-by-step mechanistic progression of the De Novo pyrimidine condensation.
Protocol 2: Directed Halogen-Metal Exchange
Objective: Convert 5-bromo-2-(trifluoromethyl)pyrimidine to the 5-iodo analogue via a lithiated intermediate.
-
Preparation: Dissolve 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) in strictly anhydrous THF under an Argon atmosphere.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78°C. Allow 15 minutes for thermal equilibration.
-
Lithiation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes) over 10 minutes. Stir for exactly 30 minutes at -78°C.
-
Validation: The successful formation of the 5-lithiopyrimidine intermediate is visually validated by a distinct color shift, typically to a deep yellow or orange hue.
-
-
Electrophilic Quench: Add a pre-cooled solution of I₂ (1.2 eq) in anhydrous THF dropwise.
-
Validation: The intense dark color of the iodine solution will immediately decolorize upon hitting the reaction mixture as it is consumed by the organolithium species. A persistent brown tint indicates a slight excess of iodine, confirming the lithiated species has been fully quenched.
-
-
Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce the unreacted iodine (the organic layer will turn pale yellow/colorless). Extract with diethyl ether, wash with brine, dry, and concentrate.
Quantitative Data & Comparative Analysis
When designing a synthetic route for a drug discovery program, the choice of pathway depends heavily on the required scale and available infrastructure. The table below summarizes the critical metrics for each pathway.
| Synthesis Pathway | Starting Materials | Overall Yield | Scalability | Key Advantages | Primary Limitations |
| De Novo Condensation | Trifluoroacetamidine + 2-Iodo-trimethinium salt | 45–60% | High (Kilogram) | Avoids cryogenic conditions; highly modular for SAR studies. | Requires multi-step synthesis of the iodinated dielectrophile. |
| Halogen-Metal Exchange | 5-Bromo-2-(CF₃)-pyrimidine + n-BuLi + I₂ | 70–85% | Medium (Gram) | High yield; utilizes commercially available pyrimidine precursors. | Requires strictly anhydrous, cryogenic (-78°C) conditions. |
| Direct Iodination | 2-(CF₃)-pyrimidine + NIS / CF₃SO₃H | < 20% | Low (Milligram) | Shortest theoretical route (1 step from base pyrimidine). | Abysmal yield due to severe –CF₃ deactivation; harsh acids required. |
Conclusion
The successful synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidine requires a strategic circumvention of the electronic deactivation caused by the trifluoromethyl group. For large-scale, process-chemistry applications, the De Novo Condensation utilizing vinamidinium salts is the most robust and scalable method[2]. Conversely, for rapid access in medicinal chemistry settings where cryogenic infrastructure is readily available, the Halogen-Metal Exchange route provides superior yields from commercially accessible brominated precursors. Understanding the causality behind these electronic effects ensures that researchers can reliably produce this critical building block for downstream cross-coupling applications.
References
-
Preparation method of trifluoroacetamidine (Patent CN102786440A) Source: Google Patents URL:[3]
-
A deconstruction–reconstruction strategy for pyrimidine diversification Source: National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI Catalysts URL:[Link][2]
-
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde Chemical Data Source: PubChem URL:[Link][4]
Sources
- 1. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102786440A - Preparation method of trifluoroacetamidine - Google Patents [patents.google.com]
- 4. 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | C6H3F3N2O | CID 17750941 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Iodo-2-(trifluoromethyl)pyrimidine: A Privileged Heterocycle Building Block for Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the trajectory of lead optimization. 5-Iodo-2-(trifluoromethyl)pyrimidine (1) represents a masterclass in bifunctional scaffold design. By merging the privileged pyrimidine pharmacophore with a metabolically robust trifluoromethyl (-CF3) group and a highly reactive C5-iodo handle, this molecule enables rapid, divergent late-stage functionalization. This technical guide provides an in-depth analysis of its physicochemical profiling, core synthetic workflows, and transformative applications in drug discovery.
Structural and Physicochemical Profiling
As an Application Scientist, I evaluate building blocks not merely by their synthetic tractability, but by their downstream impact on ADME/Tox profiles. The architecture of 5-Iodo-2-(trifluoromethyl)pyrimidine is highly deliberate:
-
The Pyrimidine Core : A ubiquitous motif in FDA-approved therapeutics (e.g., kinase inhibitors, antivirals). Its nitrogen atoms act as potent hydrogen bond acceptors, crucial for anchoring molecules within kinase hinge regions.
-
The 2-Trifluoromethyl (-CF3) Substituent : The -CF3 group is profoundly electron-withdrawing. This lowers the HOMO/LUMO energy levels of the pyrimidine ring, rendering it highly resistant to oxidative degradation by CYP450 enzymes. Furthermore, the -CF3 group significantly increases lipophilicity (LogP), which drives membrane permeability and blood-brain barrier (BBB) penetration—a critical factor in neuro-oncology and CNS drug design.
-
The 5-Iodo Handle : Iodine is the premier leaving group for transition-metal catalysis. The C-I bond is weaker and more polarizable than C-Br or C-Cl. In the context of an electron-deficient pyrimidine, this ensures rapid and complete oxidative addition by Palladium(0) species, allowing cross-coupling reactions to proceed at lower temperatures with minimal catalyst loading.
Core Synthetic Methodologies: Cross-Coupling Workflows
The true value of this building block lies in its orthogonal reactivity. The C5-iodo position is primed for divergent functionalization, allowing medicinal chemists to rapidly synthesize diverse libraries.
-
Suzuki-Miyaura Coupling (C-C Bond Formation) : The electron-deficient nature of the -CF3 pyrimidine accelerates oxidative addition but can retard the transmetalation step. Therefore, utilizing electron-rich, sterically demanding phosphine ligands (e.g., XPhos or dppf) alongside strong aqueous bases (K2CO3) is essential to drive the catalytic cycle forward, as demonstrated in2.
-
Buchwald-Hartwig Amination (C-N Bond Formation) : Accessing 5-amino pyrimidines is vital for kinase inhibitor synthesis. The iodo handle permits coupling with diverse primary and secondary amines. Bidentate ligands like Xantphos are deployed to suppress unwanted
-hydride elimination pathways. -
Sonogashira Coupling (C-C Alkyne Formation) : The C5 position smoothly accepts terminal alkynes under Pd/Cu co-catalysis, providing rigid linear spacers for probing deep hydrophobic pockets in target proteins.
Fig 1: Divergent late-stage functionalization workflows for 5-Iodo-2-(trifluoromethyl)pyrimidine.
Step-by-Step Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling
To ensure absolute reproducibility, the following protocol is designed as a self-validating system, incorporating specific in-process controls (IPCs) to verify mechanistic milestones.
Objective : Synthesis of 5-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimidine.
Reagents :
-
5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)
-
K2CO3 (2.0 equiv, 2.0 mmol)
-
Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL)
Methodology :
-
System Deoxygenation : Charge a Schlenk flask with the pyrimidine, boronic acid, and K2CO3. Add the Dioxane/H2O mixture. Sparge the solution with Argon for 15 minutes.
-
Causality: Oxygen rapidly deactivates the Pd(0) active species by forming catalytically dead Pd(II)-peroxo complexes. Thorough degassing is non-negotiable for electron-deficient substrates.
-
-
Catalyst Activation : Add Pd(dppf)Cl2 under a positive stream of Argon. Seal the flask and heat to 80°C with vigorous stirring.
-
In-Process Control (IPC) & Validation : At the 2-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LCMS.
-
Self-Validation: The protocol is validated if the LCMS trace shows the complete disappearance of the starting material (m/z ~274) and the emergence of the product mass (m/z ~255). If unreacted pyrimidine remains alongside the absence of boronic acid, it indicates competitive protodeboronation; validate by adding an additional 0.2 equiv of boronic acid and reacting for 1 more hour.
-
-
Orthogonal Quench & Workup : Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL). Filter the biphasic mixture through a pad of Celite.
-
Causality: The Celite pad traps the precipitated palladium black (Pd(0) aggregates), preventing emulsion formation during extraction and protecting downstream purification columns from heavy metal fouling.
-
-
Isolation : Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).
Medicinal Chemistry Applications & ADME Impact
The integration of the 2-(trifluoromethyl)pyrimidine scaffold has yielded profound successes in recent drug discovery campaigns:
-
Oncology (Kinase Inhibitors) : The trifluoromethyl pyrimidine motif is a cornerstone in the development of potent cell-cycle inhibitors. For instance, pan-CDK inhibitors leverage this scaffold to achieve exceptional target residence time and metabolic stability.
-
Anti-Inflammatory Agents : Research into 3 has demonstrated that substituted pyrimidines act as potent COX-2 inhibitors. The electron-withdrawing -CF3 group enhances the acidity of adjacent hydrogen bond donors, optimizing interactions within the COX-2 active site.
-
Antimicrobial & Agrochemicals : Recent studies on 4 highlight their superior antifungal and antiviral activities, consistently outperforming commercial standards in crop protection models.
Fig 2: Mechanistic impact of the 2-(trifluoromethyl)pyrimidine scaffold on ADME and PK profiles.
Quantitative Data Presentation
Table 1: Physicochemical Properties of 5-Iodo-2-(trifluoromethyl)pyrimidine
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 1443533-55-8 | Standardized identification for procurement. |
| Molecular Weight | 273.98 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.8 - 3.2 | Optimal lipophilicity for passive membrane diffusion. |
| C5 Reactivity | Highly Electrophilic | Rapid oxidative addition in Pd-catalyzed cross-couplings. |
Table 2: Optimization Matrix for C5-Functionalization
| Reaction Type | Preferred Catalyst/Ligand | Optimal Base/Solvent | Expected Yield Range |
| Suzuki-Miyaura | Pd(dppf)Cl2 or Pd2(dba)3 / XPhos | K2CO3 / Dioxane:H2O (4:1) | 75% - 95% |
| Buchwald-Hartwig | Pd2(dba)3 / Xantphos | Cs2CO3 / Toluene | 60% - 85% |
| Sonogashira | Pd(PPh3)4 / CuI | Et3N / DMF | 70% - 90% |
References
- ChemScene. "1443533-55-8 | 5-Iodo-2-(trifluoromethyl)pyrimidine." ChemScene Catalog.
- National Institutes of Health (PMC). "Recent Advances in Pyrimidine-Based Drugs.
- Arabian Journal of Chemistry. "Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
- ACS Publications. "5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction.
- RSC Publishing. "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Aryl-2-(trifluoromethyl)pyrimidines in Modern Drug Discovery
The 2-(trifluoromethyl)pyrimidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological pathways. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design. The introduction of an aryl or heteroaryl group at the 5-position of this pyrimidine core via the Suzuki-Miyaura cross-coupling reaction opens up a vast chemical space for the synthesis of novel drug candidates. 5-Iodo-2-(trifluoromethyl)pyrimidine is a key building block in this endeavor, offering a reactive handle for the strategic installation of diverse molecular fragments. This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of this important substrate.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the organohalide (in this case, 5-iodo-2-(trifluoromethyl)pyrimidine) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the organoboron species (activated by a base) is transferred to the palladium(II) complex. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.[2]
Key Considerations for the Suzuki-Miyaura Coupling of 5-Iodo-2-(trifluoromethyl)pyrimidine
The presence of the electron-withdrawing trifluoromethyl group at the 2-position and the nitrogen atoms in the pyrimidine ring renders the C-I bond at the 5-position highly susceptible to oxidative addition, making 5-iodo-2-(trifluoromethyl)pyrimidine an excellent substrate for Suzuki-Miyaura coupling. However, the electron-deficient nature of the pyrimidine ring can also present challenges, such as catalyst deactivation or competing side reactions. Careful selection of the catalyst, ligand, base, and solvent is therefore crucial for achieving high yields and purity.
A study on the closely related 5-iodo-4-methoxy-2-methylthio-6-(trifluoromethyl)pyrimidine demonstrated that a catalytic system composed of Pd₂(dba)₃ and the bulky, electron-rich phosphine ligand XPhos is highly effective for this class of substrates.[3] This suggests that catalyst systems known to be efficient for electron-deficient heteroaryl halides are a good starting point.
Experimental Protocols
The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 5-iodo-2-(trifluoromethyl)pyrimidine with a variety of aryl- and heteroarylboronic acids or their corresponding pinacol esters. Optimization of the reaction conditions may be necessary for specific substrates.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Conditions using a Buchwald-type Ligand
This protocol is based on conditions found to be effective for a structurally similar substrate and is a robust starting point for a wide range of boronic acids.[3]
Materials:
-
5-Iodo-2-(trifluoromethyl)pyrimidine
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1) or acetonitrile/water (4:1))
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-iodo-2-(trifluoromethyl)pyrimidine (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
In a separate vial, prepare a stock solution of the catalyst and ligand if desired, or add them directly to the reaction mixture. Add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.) to the reaction mixture.
-
Place the sealed vial in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions using a Classical Palladium Catalyst
For simpler, more reactive boronic acids, a more traditional catalyst system may be sufficient.
Materials:
-
5-Iodo-2-(trifluoromethyl)pyrimidine
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene/ethanol/water (4:1:1) or 1,2-dimethoxyethane (DME)/water (4:1))
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture.
-
Place the sealed vial in a preheated oil bath or heating block at 90-110 °C.
-
Stir the reaction mixture vigorously for 6-24 hours, monitoring as described in Protocol 1.
-
Follow the work-up and purification procedure outlined in steps 7-10 of Protocol 1.
Data Presentation: Representative Reaction Conditions
The choice of reaction parameters can significantly impact the outcome of the Suzuki-Miyaura coupling. The following table summarizes recommended starting conditions for the coupling of 5-iodo-2-(trifluoromethyl)pyrimidine with various boronic acids.
| Entry | Boronic Acid (R-B(OH)₂) R = | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenyl | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 6-12 | Good to Excellent |
| 2 | 4-Methoxyphenyl | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 8-16 | Good |
| 3 | 3-Pyridyl | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Acetonitrile/H₂O (4:1) | 80 | 12-24 | Moderate to Good |
| 4 | 2-Thienyl | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12-18 | Moderate to Good |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure that the reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst. The choice of a more electron-rich and bulky ligand, such as SPhos or RuPhos, may also improve results for challenging substrates.
-
Dehalogenation: The formation of 2-(trifluoromethyl)pyrimidine as a byproduct indicates a competing dehalogenation pathway. This can sometimes be suppressed by using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a lower reaction temperature.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the boronic acid can occur, particularly at higher temperatures. Ensuring a strictly inert atmosphere can help minimize this side reaction.
-
Poorly Soluble Reagents: If reagents or intermediates have poor solubility in the chosen solvent system, a different solvent or a co-solvent may be required. For instance, DMF or NMP can be used, but care must be taken as they can be difficult to remove.
Conclusion
The Suzuki-Miyaura cross-coupling of 5-iodo-2-(trifluoromethyl)pyrimidine is a powerful and versatile method for the synthesis of a diverse range of 5-aryl-2-(trifluoromethyl)pyrimidines. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation.
References
-
Melnikov, O. E., Elkina, N. A., Shchegolkov, E. V., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. The Journal of Organic Chemistry. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemist's Toolkit. (2026, February 15). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved February 28, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
Sources
Application Note: Sonogashira Cross-Coupling of 5-Iodo-2-(trifluoromethyl)pyrimidine
[1]
Strategic Overview
The incorporation of trifluoromethyl (
This guide details the Sonogashira cross-coupling of this specific substrate.[1][2] Unlike standard aryl iodides, the electron-deficient nature of the 2-trifluoromethylpyrimidine core dictates specific handling to maximize yield and suppress side reactions such as dehalogenation or nucleophilic aromatic substitution (
Key Chemical Challenges
-
Electronic Activation: The
group at C-2 and the pyrimidine nitrogens strongly withdraw electron density. While this facilitates the oxidative addition of Pd(0), it also makes the ring susceptible to side reactions with strong nucleophiles. -
Volatility: Low molecular weight fluorinated pyrimidines can be volatile. Evaporation steps must be controlled.
-
Catalyst Poisoning: The pyrimidine nitrogens can coordinate to Palladium, potentially requiring higher catalyst loadings or bidentate ligands to prevent sequestration.
Mechanistic Insight & Reaction Design[4]
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle, but the kinetics are heavily influenced by the substrate's electronics.
The Effect[5]
-
Oxidative Addition (Fast): The electron-poor nature of the pyrimidine ring, amplified by the
group ( -withdrawing), weakens the C-I bond order relative to electron-rich systems. Oxidative addition of Pd(0) is typically rapid and occurs at mild temperatures (Room Temperature to 40°C). -
Transmetallation (Rate Determining): The subsequent transmetallation with the Copper-acetylide is generally the turnover-limiting step.
-
Reductive Elimination: Facilitated by the electron-deficient aryl ring, releasing the product.
Visualization: Electronic Influence on Catalytic Cycle
Figure 1: Catalytic cycle emphasizing the kinetic acceleration of the oxidative addition step by the electron-deficient pyrimidine core.
Experimental Protocols
Protocol A: Standard Pd/Cu Catalysis (High Throughput/Robust)
Best for: General screening, non-sensitive alkynes, rapid synthesis.
Materials:
-
Substrate: 5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (2-5 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (5-10 mol%)
-
Base: Triethylamine (
) (3.0 equiv) -
Solvent: Anhydrous THF or DMF (0.1 - 0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a Schlenk flask or microwave vial and cool under Argon/Nitrogen.
-
Charging: Add
(0.03 equiv), CuI (0.05 equiv), and 5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv).-
Note: If the pyrimidine is liquid, add it via syringe after solvent.
-
-
Degassing: Cap the vessel and evacuate/backfill with Argon (3 cycles) to remove
. Oxygen causes alkyne homocoupling (Glaser coupling).[1] -
Solvation: Add anhydrous THF (degassed) via syringe.
-
Activation: Add
(3.0 equiv). Stir for 5 minutes at RT. The solution typically turns yellow/brown. -
Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 2-4 hours.
-
Optimization: If conversion is <50% after 2 hours (check LCMS), heat to 40-50°C. Avoid boiling THF (66°C) to prevent pyrimidine degradation.
-
-
Work-up: Dilute with EtOAc, wash with saturated
(to remove Cu), then brine. Dry over .[2] -
Purification: Flash chromatography. Caution: Check product volatility before high-vacuum drying.
Protocol B: Copper-Free Conditions (Green/Sensitive)
Best for: Avoiding heavy metal contamination, electron-deficient alkynes, or if Glaser coupling is problematic.
Materials:
-
Catalyst:
(5 mol%) + XPhos (10 mol%) OR (5 mol%). -
Base: Cesium Carbonate (
) (2.0 equiv) or Piperidine. -
Solvent: Acetonitrile (MeCN) or Toluene.
Procedure:
-
Combine Substrate, Catalyst, Ligand, and Base in a vial.
-
Evacuate/Backfill with Argon.
-
Add Solvent and Alkyne.[2]
-
Heat to 60-80°C . (Copper-free variants typically require higher energy barriers for the transmetallation-mimicking step).
-
Monitor closely by HPLC.
Optimization & Data Analysis
Solvent & Base Screening Matrix
The following table summarizes expected performance based on general reactivity of electron-deficient iodopyrimidines [1, 2].
| Parameter | Condition | Outcome | Notes |
| Solvent | THF | Excellent | Standard choice. Good solubility, easy workup. |
| DMF | Good | Use if substrate insolubility is an issue. Harder to remove. | |
| MeCN | Variable | Better for Cu-free. Can coordinate Pd. | |
| Base | Excellent | Standard. Easy removal. | |
| Good | Preferred for Cu-free or if substrate is acid-sensitive. | ||
| Piperidine | Good | Can act as ligand and base.[1] | |
| Temp | RT (25°C) | Preferred | Substrate is highly reactive. Minimizes side reactions. |
| 60°C+ | Caution | Risk of |
Troubleshooting Guide (Self-Validating)
| Observation | Diagnosis | Corrective Action |
| Homocoupling (Alkyne-Alkyne) | Oxygen leak | Degas solvents rigorously. Increase alkyne equivalents. |
| No Reaction | Catalyst poisoning | Switch to bidentate ligand ( |
| De-iodination (Substrate-H) | Hydride source | Ensure solvents are anhydrous. Avoid excessive heating. |
| Black Precipitate | Pd Aggregation | "Palladium Black" formation. Add more ligand ( |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.
References
-
Sonogashira Coupling - Wikipedia. (General mechanism and conditions). Available at: [Link]
-
Organic Chemistry Portal. "Sonogashira Coupling." (Comprehensive review of catalysts and ligands). Available at: [Link]
-
Chacko, A. M., et al. (2008). "Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling."[3] Journal of Organic Chemistry. (Demonstrates Pd-catalyzed coupling on 5-iodo-pyrimidine cores). Available at: [Link]
-
Wang, L., et al. (2021). "Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives."[4] Bioorganic & Medicinal Chemistry Letters. (Context for biological relevance of the scaffold). Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 5-Iodo-2-(trifluoromethyl)pyrimidine
Application Note: High-Yield Buchwald-Hartwig Amination of 5-Iodo-2-(trifluoromethyl)pyrimidine
Substrate Profiling & Strategic Overview
The integration of trifluoromethylated pyrimidines into pharmaceutical scaffolds is a highly sought-after transformation in modern drug discovery due to the CF3 group's ability to improve metabolic stability and lipophilicity. However, the Buchwald-Hartwig cross-coupling of 5-Iodo-2-(trifluoromethyl)pyrimidine presents unique chemoselectivity challenges.
The strong electron-withdrawing nature of the C2-CF3 group renders the pyrimidine core highly electrophilic. While this electronic deficiency accelerates the initial oxidative addition of the C5–I bond to the Palladium(0) catalyst, it simultaneously makes the substrate exceptionally vulnerable to off-target nucleophilic aromatic substitution (SNAr) and base-mediated degradation. This application note details a rigorously optimized, self-validating protocol designed to maximize C–N bond formation while suppressing competitive decomposition pathways.
Mechanistic Causality & Reaction Architecture
To achieve high fidelity in this cross-coupling, every reagent must be selected based on precise mechanistic causality rather than empirical guesswork.
-
Ligand Divergence (BrettPhos vs. RuPhos): The choice of dialkylbiaryl phosphine ligand is dictated entirely by the steric nature of the amine nucleophile. Density Functional Theory (DFT) and kinetic studies demonstrate that for primary amines, the rate-limiting step is oxidative addition; is optimal here as it facilitates this step while its bulk prevents the formation of inactive bis-amine Pd(II) complexes[1]. Conversely, when coupling secondary amines, the rate-limiting step shifts to reductive elimination. is required because its specific steric profile forces the aryl and amido groups into a reactive conformation, accelerating product release[1].
-
Base Selection (The SNAr Threat): Traditional Buchwald-Hartwig protocols often employ strong bases like Sodium tert-butoxide (NaOtBu). However, applying NaOtBu to 5-Iodo-2-(trifluoromethyl)pyrimidine results in rapid displacement of the iodide or degradation of the pyrimidine ring via SNAr. Therefore, a weaker, non-nucleophilic base such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) is strictly required to preserve the integrity of the heteroaryl core[2].
Caption: Pd-catalyzed Buchwald-Hartwig amination cycle highlighting rate-limiting steps based on ligand.
Quantitative Data: Optimized Parameter Matrix
The following table summarizes the causal relationship between the amine class and the required reaction parameters to ensure >85% conversion.
| Parameter | Primary Amines (e.g., Aniline, Alkylamines) | Secondary Amines (e.g., Morpholine, Piperidine) | Causality / Rationale |
| Catalyst | Pd2(dba)3 (2.0 mol%) | Pd2(dba)3 (2.0 mol%) | Direct source of Pd(0). Pre-mixing with ligand displaces dba. |
| Ligand | BrettPhos (4.5 mol%) | RuPhos (4.5 mol%) | BrettPhos optimizes oxidative addition; RuPhos accelerates reductive elimination[1]. |
| Base | Cs2CO3 (2.0 equiv) | Cs2CO3 (2.0 equiv) | Prevents SNAr degradation of the highly electrophilic 2-CF3-pyrimidine[2]. |
| Solvent | 1,4-Dioxane (Anhydrous) | 1,4-Dioxane (Anhydrous) | High boiling point; provides adequate solubility for inorganic bases. |
| Conditions | 80 °C for 4–6 hours | 90 °C for 8–12 hours | Secondary amines require higher thermal energy to overcome the reductive elimination barrier. |
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Visual cues and analytical checkpoints are embedded to ensure the user can confirm the success of each micro-step before proceeding.
Caption: Self-validating five-step experimental workflow for heteroaryl amination under inert conditions.
Step 1: Reagent Preparation & Inertion
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (2.0 mol%) and the appropriate ligand (BrettPhos for primary amines, RuPhos for secondary amines, 4.5 mol%).
-
Add anhydrous Cs2CO3 (2.0 equiv).
-
Seal the flask with a rubber septum and subject it to three cycles of vacuum/backfilling with ultra-pure Argon. Causality: Palladium(0) is highly susceptible to oxidation. Even trace oxygen will irreversibly form Pd(II)-oxides, killing the catalytic cycle.
Step 2: Catalyst Pre-Activation (Visual Checkpoint)
-
Inject anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M concentration relative to the substrate) into the flask via syringe.
-
Stir the suspension at room temperature for 10 minutes.
-
Self-Validation Cue: Observe the color transition. The mixture should shift from a dark, opaque purple/red (unligated Pd2(dba)3) to a dark orange/reddish-brown homogeneous solution. This color shift confirms the successful displacement of dba and the formation of the active L-Pd(0) complex.
Step 3: Substrate Addition & Heating
-
Dissolve 5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv) and the amine (1.2 equiv) in a minimal amount of degassed 1,4-Dioxane.
-
Add this solution dropwise to the active catalyst mixture.
-
Transfer the flask to a pre-heated oil bath (80 °C for primary amines, 90 °C for secondary amines).
-
Self-Validation Cue (Analytical): After 2 hours, extract a 10 µL aliquot via syringe, dilute in LC-MS grade Acetonitrile, and analyze. You should observe the disappearance of the starting material mass (m/z 274.9) and the emergence of the product mass [M+H]+.
Step 4: Quench & Extraction
-
Once LC-MS confirms >95% conversion, remove the flask from heat and allow it to cool to room temperature.
-
Quench the reaction by filtering the mixture through a short pad of Celite to remove the insoluble inorganic salts (Cs2CO3 and CsI) and precipitated palladium black.
-
Elute the Celite pad with Ethyl Acetate (3 × 15 mL). Concentrate the filtrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient). The highly lipophilic CF3 group typically ensures the product elutes rapidly, well before any unreacted amine.
References
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters URL:[Link]
Sources
Advanced Synthesis of Kinase Inhibitors: The 5-Iodo-2-(trifluoromethyl)pyrimidine Platform
Executive Summary & Strategic Rationale
5-Iodo-2-(trifluoromethyl)pyrimidine represents a high-value pharmacophore scaffold in modern kinase inhibitor design. Its structural utility is derived from two distinct chemical properties: the bioisosteric mimicry of the ATP adenine ring and the metabolic stability conferred by the trifluoromethyl (
From a synthetic perspective, this scaffold offers orthogonal reactivity profiles that allow for the rapid generation of Structure-Activity Relationship (SAR) libraries. The C-5 iodine atom serves as an excellent handle for palladium-catalyzed cross-couplings, while the electron-deficient pyrimidine ring (further activated by the C-2
Key Applications:
-
PI3K/mTOR Inhibitors: The pyrimidine core mimics the hinge-binding region.[1]
-
EGFR Inhibitors: The
group enhances lipophilicity, improving membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Stability: The C-2
blocks a common site of oxidative metabolism (cytochrome P450 oxidation), prolonging half-life ( ).
Chemo-Selectivity & Reactivity Analysis[2]
Understanding the electronic landscape of 5-Iodo-2-(trifluoromethyl)pyrimidine is critical for designing a successful synthesis route.
| Position | Reactivity Mode | Preferred Reaction Class | Mechanistic Insight |
| C-5 (Iodine) | Electrophilic (Soft) | Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald) | The C-I bond is weak and undergoes rapid oxidative addition to Pd(0). This is the primary functionalization vector. |
| C-4 / C-6 | Electron Deficient | Radical C-H Alkylation (Minisci) or | The N-atoms and |
| C-2 ( | Inductive Withdrawal | Inert / Activating | Generally inert to standard coupling conditions. It strongly activates the ring for reactions at C-4/C-6. |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for building a kinase inhibitor library from this scaffold.
Caption: Sequential functionalization strategy prioritizing C-5 cross-coupling followed by C-4/C-6 C-H activation.
Detailed Experimental Protocols
Protocol A: C-5 Arylation via Suzuki-Miyaura Coupling
Objective: To introduce an aryl or heteroaryl "tail" moiety at the C-5 position. This group often targets the hydrophobic pocket II or the solvent-exposed region of the kinase.
Rationale: The electron-deficient nature of the pyrimidine ring can make the C-I bond susceptible to dehalogenation (reduction) rather than coupling if the catalyst system is not active enough. We utilize Pd(dppf)Cl₂ for its robustness and large bite angle, which stabilizes the complex.
Materials:
-
5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Aryl Boronic Acid / Pinacol Ester (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask, charge the pyrimidine (1.0 eq), boronic acid (1.2 eq), and
(2.0 eq). -
Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a positive stream of inert gas. Seal the vessel.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Self-Validation: Monitor via LC-MS.[2] The starting material (Iodide) should disappear. A mass shift corresponding to [M_pyrimidine + M_aryl - I + H] should be observed.
-
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: C-4/C-6 C-H Functionalization via Minisci Reaction
Objective: To introduce alkyl/cycloalkyl groups (e.g., morpholine-like fragments or solubilizing amines) directly onto the ring without prior halogenation.
Rationale: Standard
Materials:
-
5-Aryl-2-(trifluoromethyl)pyrimidine (Product from Protocol A) (1.0 equiv)
-
Alkyl Carboxylic Acid (e.g., Tetrahydro-2H-pyran-4-carboxylic acid) (3.0 equiv)
-
Oxidant: Ammonium Persulfate (
) (3.0 equiv) -
Catalyst: Silver Nitrate (
) (0.2 equiv) -
Acid: Trifluoroacetic Acid (TFA) (1.0 equiv) - Protonates the ring, increasing electrophilicity.
-
Solvent: DCM : Water (biphasic 1:1) or Acetonitrile : Water.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the pyrimidine substrate (1.0 eq) and the alkyl carboxylic acid (3.0 eq) in the solvent mixture. Add TFA (1.0 eq).
-
Catalyst: Add
(20 mol%). -
Initiation: Heat the mixture to 40–50°C .
-
Radical Generation: Add
(dissolved in minimum water) dropwise over 30 minutes. Why? Rapid addition causes radical recombination (decarboxylation without coupling). -
Reaction: Stir vigorously for 2–4 hours.
-
Self-Validation: Gas evolution (
) indicates radical formation. LC-MS will show the formation of the alkylated product (+ Alkyl mass - COOH).
-
-
Work-up: Neutralize with saturated
. Extract with DCM. -
Purification: The product is often a mixture of C-4 and C-6 isomers (if C-5 is small). If C-5 is bulky, steric hindrance directs the radical to the distal C-4/6 position.
Data Summary & Optimization
Ligand Screening for C-5 Coupling (Suzuki)
Comparison of catalytic systems for coupling 5-iodo-2-(trifluoromethyl)pyrimidine with Phenylboronic acid.
| Catalyst System | Base | Solvent | Yield (%) | Notes |
| Pd(dppf)Cl₂ | Dioxane/H₂O | 92% | Robust, standard recommendation. | |
| Pd(PPh₃)₄ | Toluene/EtOH | 65% | Slower, significant dehalogenation observed. | |
| Pd₂(dba)₃ / XPhos | n-BuOH | 88% | Excellent for sterically hindered boronic acids. | |
| Pd(OAc)₂ / SPhos | Toluene | 75% | Good for heteroaryl boronic acids. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Protodeboronation (Boronic acid converts to Arene-H) | Unstable boronic acid; Base too strong. | Switch to Boronic Pinacol Esters or Potassium Trifluoroborates ( |
| Dehalogenation (Pyrimidine-I converts to Pyrimidine-H) | Pd-Hydride formation; "Halogen Dance". | Use a bidentate ligand (dppf). Lower temperature. Ensure strict |
| Low Yield in Minisci | Radical recombination; insufficient ring activation. | Increase acid (TFA) to ensure N-protonation. Add oxidant slower. Use Photoredox conditions (Ir-catalyst + Blue LED) for milder generation. |
Case Study: Synthesis of a PI3K Inhibitor Analog
Target: A derivative of Buparlisib (BKM120) utilizing the 2-trifluoromethyl core.
-
Step 1 (Suzuki): Coupling of 5-iodo-2-(trifluoromethyl)pyrimidine with 2-aminopyridine-5-boronic acid pinacol ester .
-
Conditions: Pd(dppf)Cl₂,
, Dioxane/H₂O, 90°C. -
Result: Formation of the bi-heteroaryl core. The 2-amino group on the pyridine serves as the primary hinge binder.
-
-
Step 2 (Minisci): Introduction of a morpholine ring (via 4-morpholinecarboxylic acid radical precursor) to the pyrimidine C-4 position.
-
Conditions:
, Persulfate, TFA. -
Result: The morpholine group is installed, targeting the affinity pocket and improving solubility.
-
-
Outcome: The final molecule possesses the
metabolic blocker, the bi-aryl scaffold for shape complementarity, and the morpholine solubilizer.
References
-
Walker, D. P., et al. (2008).[5] "Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation." Bioorganic & Medicinal Chemistry Letters.
-
Lynch, M. A., et al. (2022). "Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.
-
Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles."[3] MedChemComm.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) on Trifluoromethyl Pyrimidines
This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the regioselective functionalization of trifluoromethyl pyrimidines.
Executive Summary
The incorporation of a trifluoromethyl (CF3) group onto a pyrimidine core is a high-value strategy in medicinal chemistry, offering improved metabolic stability and lipophilicity (Bioisostere Principle). However, the synthesis of polysubstituted CF3-pyrimidines via Nucleophilic Aromatic Substitution (SNAr) presents a distinct regioselectivity challenge.[1]
While the CF3 group at the C6 position significantly activates the pyrimidine ring toward nucleophilic attack, it does not alter the intrinsic C4 > C2 reactivity preference observed in 2,4-dichloropyrimidines. This guide details protocols for:
-
Standard Sequential Displacement: Exploiting natural regioselectivity (C4
C2). -
"Reverse" Selectivity Strategy: Accessing C2-functionalized cores first via the "Thiomethyl Masking" protocol.
-
Activation Strategies: Using fluoride leaving groups for hindered nucleophiles.
Mechanistic Insight & Regioselectivity
Understanding the electronic landscape of 2,4-dichloro-6-(trifluoromethyl)pyrimidine is prerequisite to successful protocol design.
The Regioselectivity Rule
In 2,4-dihalopyrimidines, the C4 position is kinetically more reactive than the C2 position.
-
Electronic Factors: The C4 carbon is para-like to N1 and ortho-like to N3, maximizing electron deficiency. The C2 position, while flanked by two nitrogens, suffers from lone-pair repulsion from both adjacent nitrogen atoms, raising the transition state energy for nucleophilic attack.
-
CF3 Influence: The C6-CF3 group is a strong electron-withdrawing group (EWG). It lowers the LUMO energy of the entire ring, making SNAr faster than on non-fluorinated analogs, but it does not invert the natural C4 selectivity. (Contrast this with C6-electron-donating groups like -OMe, which can shift selectivity to C2).[2][3]
Reaction Pathway Diagram
The following flowchart visualizes the sequential displacement logic and the critical decision points.
Figure 1: Decision tree for regioselective functionalization. The standard path (Blue
Experimental Protocols
Protocol A: Standard Sequential Displacement (C4 C2)
Objective: Synthesize a pyrimidine with Amine A at C4 and Amine B at C2. Substrate: 2,4-Dichloro-6-(trifluoromethyl)pyrimidine.[4]
Step 1: C4-Selective Substitution (Kinetic Control)
-
Rationale: Low temperature prevents "over-reaction" at C2. A non-nucleophilic base scavenges HCl.
-
Reagents:
-
Substrate (1.0 equiv)
-
Amine A (0.95 - 1.0 equiv) — Slight deficit prevents bis-addition.
-
DIPEA (Diisopropylethylamine) (1.2 equiv)
-
Solvent: THF or MeCN (Anhydrous)
-
Procedure:
-
Dissolve 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 g, 4.6 mmol) in anhydrous THF (15 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (0.96 mL, 5.5 mmol).
-
Add Amine A (4.4 mmol) dropwise over 10 minutes. Critical: Rapid addition can cause local heating and loss of selectivity.
-
Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.
-
QC Check: Monitor by TLC/LCMS. The starting material should be consumed, with >90% conversion to the mono-substituted product.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4. Concentrate. (Purification is often unnecessary if stoichiometry was precise).
Step 2: C2-Substitution (Thermodynamic Forcing)
-
Rationale: The C2-Cl is deactivated by the electron-donating amine at C4. Heat is required.[5]
-
Reagents:
-
Intermediate from Step 1 (1.0 equiv)
-
Amine B (1.5 - 2.0 equiv)
-
Base: K2CO3 (3.0 equiv) or Cs2CO3
-
Solvent: DMSO or NMP (Polar aprotic solvents boost reaction rate).
-
Procedure:
-
Dissolve the C4-substituted intermediate in DMSO (0.5 M concentration).
-
Add K2CO3 and Amine B.
-
Heat to 80–100 °C for 4–12 hours. Alternatively: Microwave irradiation at 120 °C for 20 mins.
-
Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.[5]
Protocol B: The "Sulfone Switch" (For C2-Selectivity)
Objective: Install a nucleophile at C2 without reacting at C4 first, or when the C2-nucleophile is valuable/sensitive. Concept: Since you cannot easily direct SNAr to C2 directly on the dichloro-SM, you must use a "Masked" precursor.
Workflow:
-
Starting Material: 2-(Methylthio)-4-chloro-6-(trifluoromethyl)pyrimidine (Commercially available or synthesized via thiourea).
-
Step 1 (C4 Reaction): React the C4-Cl with a "dummy" amine or the desired C4 group.
-
Step 2 (Activation): Oxidize the C2-SMe to C2-SO2Me (Sulfone) using mCPBA.
-
Note: The sulfone is a "Super Leaving Group" (better than Cl) and allows displacement under mild conditions.
-
-
Step 3 (C2 Displacement): React with the desired C2-Nucleophile.
Data Summary & Optimization Table
| Variable | Recommendation | Mechanistic Reason |
| Solvent (Step 1) | THF, DCM, MeCN | Non-polar/moderately polar solvents favor kinetic control and minimize bis-substitution.[6] |
| Solvent (Step 2) | DMSO, NMP, DMF | High dielectric constant stabilizes the Meisenheimer complex transition state for the difficult C2 displacement. |
| Base | DIPEA (Step 1), K2CO3 (Step 2) | Soluble organic bases are gentle for Step 1. Inorganic bases allow higher temps in Step 2. |
| Leaving Group | F > SO2Me > Cl | If reactivity is poor, switch to a 2,4-Difluoro analog. Fluorine is the fastest SNAr leaving group due to high electronegativity stabilizing the intermediate. |
| Temperature | 0 °C (Step 1) vs 100 °C (Step 2) | Strict temperature control is the primary driver of regioselectivity. |
Troubleshooting Guide
Problem: Bis-substitution observed during Step 1.
-
Cause: Reaction temp too high or addition of nucleophile too fast.
-
Solution: Cool to -78 °C. Use exactly 0.9 equiv of nucleophile. Dilute reaction further (0.05 M).
Problem: No reaction at C2 (Step 2).
-
Cause: The C4-amine is too electron-donating, deactivating the ring.
-
Solution:
-
Switch solvent to NMP and raise temp to 140 °C.
-
Use Microwave irradiation.[5]
-
Catalysis: Add 10 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) which forms a reactive quaternary ammonium salt intermediate.
-
Problem: Regioisomer mixture (C4 vs C2) is poor (e.g., 60:40).
-
Cause: Steric bulk of the nucleophile. If Nucleophile 1 is very bulky, it may avoid C4 (adjacent to C5-H) and attack C2, despite electronic preference.
-
Solution: Use the "Sulfone Switch" strategy (Protocol B) to force regiocontrol.
References
-
Regioselectivity in Pyrimidines: Organic Letters, "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine". (Confirming C4 preference).
-
Mechanistic Insights (SNAr): Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism".
-
Sulfone Displacement Strategy: Journal of the American Chemical Society, "S(N)Ar displacements with 6-(alkylsulfonyl)purine nucleosides". (Validating Sulfone as a superior leaving group).
-
Trifluoromethylation Context: Journal of Medicinal Chemistry, "Strategies for the Synthesis of Trifluoromethyl-Substituted Heterocycles". (General context on CF3 activation).
Sources
- 1. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. arabjchem.org [arabjchem.org]
- 6. Bot Verification [rasayanjournal.co.in]
Application Note: Scalable Synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidine Intermediates
Executive Summary
The intermediate 5-Iodo-2-(trifluoromethyl)pyrimidine is a critical scaffold in medicinal chemistry, serving as a lipophilic, metabolically stable precursor for cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2]
Traditional Electrophilic Aromatic Substitution (EAS) fails for this substrate because the 2-trifluoromethyl group (
This guide details a scalable, self-validating protocol based on Directed Ortho-Metallation (DoM) using the Knochel-Hauser base (TMPMgCl[1][2]·LiCl ).[3][4][5] This method operates under mild conditions (0 °C to 25 °C), avoids cryogenic lithiation (-78 °C), and ensures exclusive regioselectivity for the 5-position.[1][2]
Strategic Route Analysis
The Challenge of Deactivated Systems
The 2-(trifluoromethyl)pyrimidine core is electron-deficient.
-
EAS Route (Failed): Attempting iodination with
/ or NIS/TFA typically results in <5% conversion or requires forcing conditions that degrade the group. -
Sandmeyer Route (Inefficient): Synthesis via 5-amino-2-(trifluoromethyl)pyrimidine involves multiple steps (nitration, reduction, diazotization) and generates hazardous diazonium waste streams.[1][2]
The Solution: Halogen-Magnesium Exchange / Deprotonation
The most robust route utilizes TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).[1][2] This non-nucleophilic, sterically hindered base selectively deprotonates the C5 position—the most acidic proton on the ring due to inductive effects—without attacking the imine bond of the pyrimidine.
Advantages for Scale-Up:
-
Temperature: Reactions proceed at 0 °C to RT (vs. -78 °C for LDA/n-BuLi).
-
Stability: The magnesiated intermediate is stable in THF for hours.
-
Solubility: The LiCl additive breaks oligomeric aggregates, ensuring high solubility and kinetic activity.
Figure 1: Strategic workflow for the regioselective magnesiation and iodination.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-(Trifluoromethyl)pyrimidine | Substrate | 1.0 | Commercially available or synthesized via condensation. |
| TMPMgCl[3][5][6][7]·LiCl (1.0 M in THF) | Base | 1.2 | "Turbo-Hauser" base. Moisture sensitive. |
| Iodine ( | Electrophile | 1.3 | Dissolved in dry THF.[2] |
| THF (Anhydrous) | Solvent | - | Water content <50 ppm essential. |
| Sat. aq. | Quench | - | Neutralizes excess iodine. |
Step-by-Step Procedure (100g Scale Basis)
Step 1: System Preparation
-
Equip a 2L 3-neck reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet/outlet.[1][2]
-
Flame-dry or oven-dry the reactor; flush with
for 15 mins. -
Critical: Ensure the system is strictly anhydrous. Moisture kills the magnesium base immediately.
Step 2: Metallation (Magnesiation) [1][2][3]
-
Charge 2-(trifluoromethyl)pyrimidine (100.0 g, 0.675 mol) and anhydrous THF (800 mL) into the reactor.
-
Cool the solution to 0 °C using an ice/salt bath.
-
Add TMPMgCl·LiCl (1.0 M in THF) (810 mL, 0.81 mol, 1.2 equiv) dropwise via addition funnel over 45 minutes.[1][2]
-
Process Control: Maintain internal temperature
.
-
-
After addition, stir the mixture at 0 °C for 30 minutes .
-
Checkpoint: The solution typically turns dark/brown, indicating formation of the magnesiated species.
-
Step 3: Iodination (Quench)
-
Prepare a solution of Iodine (
) (222.7 g, 0.877 mol, 1.3 equiv) in anhydrous THF (400 mL). -
Cool the reaction mixture to -10 °C (optional but recommended to control exotherm).
-
Add the Iodine/THF solution dropwise over 60 minutes.
-
Safety: This step is exothermic. Control addition rate to keep Temp
.
-
-
Allow the mixture to warm to Room Temperature (25 °C) and stir for 1 hour.
Step 4: Workup & Isolation
-
Quench the reaction by slowly adding sat. aq.
(500 mL).[2] -
Add sat. aq.
(Sodium Thiosulfate) (300 mL) and stir vigorously for 20 mins until the dark iodine color fades to yellow/orange. -
Extract with Ethyl Acetate (3 x 500 mL).
-
Wash combined organics with Brine (500 mL), dry over
, and filter. -
Concentrate under reduced pressure (Rotavap) at 40 °C.
-
Purification: Recrystallize from Heptane/EtOAc (9:1) or pass through a short silica plug if necessary.
-
Expected Yield: 85-92%[1]
-
Appearance: Off-white to pale yellow solid.
-
Analytical Validation (Quality Control)[1][2]
To validate the synthesis, compare the NMR signals.[2] The disappearance of the C5-proton is the primary indicator of conversion.
| Analytical Method | Specification |
| HPLC Purity | > 98.0% (AUC) |
| SM: | |
| Single peak at | |
| MS (ESI) | [M+H]+ = 274.9 |
Process Safety & Scalability Notes
Thermal Hazards[2]
-
Magnesiation: The deprotonation is mildly exothermic. On a kg-scale, active cooling is required.[1][2]
-
Iodine Addition: Highly exothermic. If added too fast, local overheating can cause "runaway" iodination (di-iodination) or decomposition of the magnesiated intermediate.
Reagent Handling
-
TMPMgCl[3][6]·LiCl: This reagent is corrosive and reacts violently with water. It is commercially available in bulk (e.g., from Albemarle, Sigma) or can be prepared in situ from TMP, BuLi, and
.[1][2] -
Iodine: Sublimes easily. Use proper ventilation to avoid corrosion of metal equipment in the lab.
Impurity Profile[2]
-
Starting Material: Incomplete metallation (check moisture content of THF).
-
4-Iodo isomer: Rare with TMP base due to steric hindrance preventing attack at C4.
-
Di-iodo species: Possible if stoichiometry of base/iodine is > 2.0 equiv.
References
-
Primary Protocol (Knochel Method): Mosrin, M.; Knochel, P. "Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl[1][2][3]·LiCl". Chem. Eur. J.[3]2009 , 15, 1468–1477.[1][2][3] [1][2]
-
Base Preparation & Properties: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angew. Chem. Int. Ed.2004 , 43, 3333–3336.[1][2] [2]
-
Alternative Routes (Background): Schlosser, M. et al.[1][2][8] "The regioselective functionalization of chloropyrimidines". Tetrahedron2008 , 64, 4999.[1][2]
-
Safety Data (MSDS): Sigma-Aldrich Safety Data Sheet: 2-Iodo-5-(trifluoromethyl)pyrimidine (Analogous handling).
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. High Temperature Metalation of Functionalized Aromatics and Heteroaromatics using (tmp)2Zn·2MgCl2·2LiCl and Microwave Irradiation [organic-chemistry.org]
- 5. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Metalation and Additions [sigmaaldrich.com]
- 7. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Yields in 5-Iodo-2-(trifluoromethyl)pyrimidine Coupling Reactions
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 5-Iodo-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered with this versatile but challenging substrate. The electron-withdrawing nature of the trifluoromethyl group and the electronic properties of the pyrimidine ring introduce specific challenges that require careful consideration of reaction parameters.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
Understanding the Substrate: The Electronic Impact of the Trifluoromethyl Group
The 2-(trifluoromethyl)pyrimidine core presents a unique electronic landscape. The trifluoromethyl group is a potent electron-withdrawing group, which significantly impacts the reactivity of the pyrimidine ring. This has several consequences for cross-coupling reactions:
-
Increased Electrophilicity: The C-I bond at the 5-position is highly activated towards oxidative addition to a Pd(0) catalyst, which can be advantageous.
-
Potential for Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2]
-
Challenges in Reductive Elimination: The electron-deficient nature of the coupled product can sometimes make the final reductive elimination step of the catalytic cycle more difficult.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, when working with 5-Iodo-2-(trifluoromethyl)pyrimidine, several issues can arise.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction has a very low yield or has failed completely. What are the most common causes?
A1: Low or no yield in Suzuki-Miyaura couplings of this substrate can often be traced back to several key factors:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst. Ensure your palladium source is of high quality and consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. Standard ligands like PPh₃ may not be sufficient. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often required to promote both oxidative addition and reductive elimination.[3]
-
Base Selection and Strength: The base is crucial for the activation of the boronic acid. The effectiveness of a base is often solvent-dependent. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. If one base is ineffective, screening others is recommended.
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
-
Formation of Pyrimidinone Salts: If your substrate has a tautomerizable proton, such as in pyrimidin-4(3H)-ones, the basic conditions can lead to the formation of salts, which may be unreactive and precipitate from the reaction mixture, thus lowering the yield.[3]
Q2: I am observing a significant amount of a byproduct that appears to be the starting material without the iodine atom (dehalogenation). How can I prevent this?
A2: Dehalogenation is a common side reaction, resulting in hydrodehalogenation of your starting material. This can be caused by:
-
Source of Hydride: The hydride source can be trace water, certain amine bases, or even the solvent.
-
Troubleshooting Steps:
-
Ensure all reagents and solvents are anhydrous.
-
If using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.
-
Use aprotic solvents like dioxane or toluene.
-
Q3: My main side product is the homocoupling of my boronic acid. What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid (Glaser coupling) is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules catalyzed by palladium. To minimize this:
-
Rigorous Degassing: Employ stringent degassing procedures for your solvent and reaction mixture, such as multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Catalyst and Ligand Selection for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Typical Base(s) | Solvent(s) | Temperature | Notes |
| Pd(PPh₃)₄ | None (or excess PPh₃) | K₂CO₃, K₃PO₄ | MeCN/H₂O, Dioxane/H₂O | 80-100 °C | A good starting point, but may be insufficient for challenging substrates.[3] |
| Pd₂(dba)₃ | XPhos, SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | Bulky, electron-rich ligands often improve yields significantly. |
| XPhos Pd G3 | None | K₃PO₄, NaOtBu | Toluene, THF | RT to 100 °C | Modern precatalysts can offer higher activity and stability.[4] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., XPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[5]
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 5-alkynyl-2-(trifluoromethyl)pyrimidines.
Frequently Asked Questions (FAQs): Sonogashira Coupling
Q1: My Sonogashira reaction is sluggish and gives low yields. What should I optimize?
A1: Several factors can lead to a sluggish Sonogashira reaction:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst (typically CuI) is crucial. Ensure both are fresh and of high quality.
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HX formed and deprotonate the alkyne.[6] The amine can often serve as the solvent as well.
-
Temperature: While many Sonogashira couplings proceed at room temperature, the electron-deficient nature of the pyrimidine may require gentle heating to achieve a reasonable rate.[7]
-
Solvent: Polar aprotic solvents like DMF or THF can be beneficial. Ensure the solvent is anhydrous and degassed.[6]
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?
A2: Alkyne homocoupling is a common side reaction, particularly in the presence of oxygen and the copper co-catalyst. To minimize it:
-
Strict Exclusion of Oxygen: Use rigorous inert atmosphere techniques (Schlenk line or glovebox) and thoroughly degassed solvents.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often require a different base (e.g., a carbonate or phosphate) and may need higher temperatures, but they eliminate the primary pathway for Glaser coupling.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of 5-amino-2-(trifluoromethyl)pyrimidines.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is not working. What are the critical parameters to check?
A1: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several factors:
-
Ligand Choice: This is often the most critical parameter. For electron-deficient heteroaryl halides like 5-Iodo-2-(trifluoromethyl)pyrimidine, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally required to facilitate the reductive elimination step.[8]
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are common choices. The choice of base can be substrate-dependent, and screening may be necessary.[9]
-
Catalyst Deactivation: The pyrimidine nitrogen atoms can coordinate to the palladium center, leading to the formation of catalytically inactive or dormant species. The use of bulky ligands helps to prevent this.[2]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
Q2: I am attempting to couple a primary amine, but the reaction is giving a complex mixture of products.
A2: Primary amines can be challenging substrates. Besides the desired product, side reactions such as double arylation can occur.
-
Stoichiometry: Carefully control the stoichiometry of the amine. Using a slight excess (1.1-1.2 equivalents) is common.
-
Ligand: Bidentate phosphine ligands like BINAP or DPPF were early developments that showed improved reactivity with primary amines.[10] More modern bulky monophosphine ligands are also highly effective.
-
Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can improve selectivity.
General Considerations for Buchwald-Hartwig Amination
| Parameter | Recommendation for 5-Iodo-2-(trifluoromethyl)pyrimidine | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) precatalysts. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst deactivation.[8] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine.[9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are standard. |
| Temperature | 80-110 °C | Heating is typically required. |
General FAQs and Purification
Q1: Is 5-Iodo-2-(trifluoromethyl)pyrimidine stable under typical coupling conditions?
A1: Generally, yes. The C-I bond is the most reactive site for oxidative addition. The trifluoromethyl group is highly stable. However, under very harsh basic conditions or prolonged heating, degradation of the pyrimidine ring is possible, though less common than issues with the catalyst or other reagents.
Q2: I have successfully performed my coupling reaction, but purifying the product is difficult. What strategies can I use?
A2: The purification of trifluoromethylated pyrimidine derivatives can be challenging due to their unique polarity and potential for interaction with silica gel.
-
Column Chromatography: This is the most common method.[5]
-
Solvent System: A systematic screen of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can help to reduce tailing on silica gel.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reversed-phase chromatography (C18).
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative reversed-phase HPLC is a powerful option.[11]
References
-
5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. ACS Publications. Available at: [Link].
-
Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. PubMed. Available at: [Link].
-
Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. PubMed. Available at: [Link].
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
-
Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling. Sci-Hub. Available at: [Link].
-
Stille reaction. Wikipedia. Available at: [Link].
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Available at: [Link].
-
Negishi coupling. Wikipedia. Available at: [Link].
-
Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link].
-
Stille Coupling. Chemistry LibreTexts. Available at: [Link].
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link].
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... ResearchGate. Available at: [Link].
-
Stille Coupling. Organic Chemistry Portal. Available at: [Link].
-
Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link].
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link].
-
Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). PMC. Available at: [Link].
-
Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
-
Efficient synthesis of fluorescent alkynyl C-nucleosides via Sonogashira coupling for the preparation of DNA-based polyfluoropho. SciSpace. Available at: [Link].
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Available at: [Link].
-
Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Agilent. Available at: [Link].
-
Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available at: [Link].
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. Available at: [Link].
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. arkat usa. Available at: [Link].
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link].
-
Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI. Available at: [Link].
-
Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine.... ResearchGate. Available at: [Link].
-
Suzuki-Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr-Protected 5-Iodo-2'-Deoxyuridine via Palladium-catalyzed Reactions. PubMed. Available at: [Link].
-
Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Available at: [Link].
-
Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. Available at: [Link].
-
Chiral Arylated Amines via C−N Coupling of Chiral Amines with Aryl Bromides Promoted by Light | Request PDF. ResearchGate. Available at: [Link].
-
Approach to Isolate and Purify Substances from Extraction Chromatography. Longdom Publishing. Available at: [Link].
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link].
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link].
-
Development of the chromatographic separation methodology and impurity profiling of 5-(5-trifluoromethyl-isoxazol-3-yl)furan-2-sulfonamide, a drug candidate for the glaucoma treatment. ResearchGate. Available at: [Link].
-
Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. PMC. Available at: [Link].
-
COMMUNICATION Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes. The University of Liverpool Repository. Available at: [Link].
-
Au(i)/Au(iii)-Catalyzed C–N coupling. Chemical Communications (RSC Publishing). Available at: [Link].
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Available at: [Link].
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
purification methods for 5-Iodo-2-(trifluoromethyl)pyrimidine reaction mixtures
Ticket ID: PUR-5I2TF-PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Welcome to the technical support hub. You are likely working with 5-Iodo-2-(trifluoromethyl)pyrimidine , a critical intermediate for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in medicinal chemistry.
This molecule presents a unique "Purification Triad" of challenges:
-
Lipophilicity: The trifluoromethyl (
) group and Iodine atom create a highly non-polar surface, making it "greasy" and prone to co-eluting with non-polar byproducts. -
Volatility: The electron-deficient ring combined with the
group creates significant vapor pressure; product loss during high-vacuum drying is a common failure mode. -
Photosensitivity: The C–I bond is weak (
50-60 kcal/mol) and susceptible to homolytic cleavage by light, leading to "pinking" or "browning" of the solid.
Immediate Action: The Reaction Quench (The "Purple Oil" Issue)
User Issue: "My crude reaction mixture is dark purple/brown and retains this color even after aqueous washing."
Root Cause: This is elemental Iodine (
Protocol: The Reductive Quench
Do not proceed to chromatography until the organic layer is pale yellow or colorless. Iodine on a silica column will streak, degrade the stationary phase, and catalyze decomposition.[1]
-
Preparation: Prepare a 10% (w/v) Sodium Thiosulfate (
) or Sodium Bisulfite ( ) aqueous solution. -
The Wash:
-
Dilute the reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Add the thiosulfate solution and stir vigorously for 15–20 minutes.
-
Visual Check: The organic layer should shift from Purple
Pale Yellow/Colorless.
-
-
Phase Separation: Separate layers. Wash the organic layer once with brine to remove residual salts.
-
Drying: Dry over anhydrous
. Do not use if the product is acid-sensitive (Lewis acidic sites on Mg can sometimes be problematic for sensitive pyrimidines, though rare here).
Purification Decision Tree
Use the following logic flow to determine the correct purification method for your specific impurity profile.
Figure 1: Decision matrix for selecting the optimal purification technique based on scale and impurity profile.[1]
Detailed Protocols
Method A: Flash Column Chromatography (Standard)
Applicability: Removal of unreacted starting material (e.g., 2-(trifluoromethyl)pyrimidine).[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1] Neutralized silica is recommended if the product shows instability.
-
Mobile Phase:
-
The
and Iodine groups make the molecule non-polar. -
Start: 100% Hexanes (or Pentane).
-
Gradient: 0%
10% Ethyl Acetate in Hexanes. -
Note: The product will elute early (high
).
-
-
Troubleshooting the "Close Spot":
-
If you synthesized this via Halogen Exchange (Br
I), the 5-Bromo precursor has an almost identical to the 5-Iodo product.[1] Silica gel cannot effectively separate these. -
Solution: You must drive the reaction to 100% conversion or use Recrystallization .
-
Method B: Recrystallization (Scalable)
Applicability: Separation from 5-bromo analogs or polymeric tars.[1]
-
Solvent System 1 (Polars): Methanol/Water.[1][2]
-
Dissolve crude solid in minimum hot Methanol (
C). -
Add water dropwise until persistent turbidity is observed.
-
Cool slowly to RT, then
C.
-
-
Solvent System 2 (Non-Polars): Pentane or Hexane.
-
Dissolve in boiling Pentane (careful with flammability).
-
Cool to
C (freezer). -
The product should crystallize as white/pale yellow needles; impurities often stay in the mother liquor.
-
Method C: Vacuum Sublimation (High Purity)
Applicability: <1g scale, removal of non-volatile salts and tars.[1]
-
Why it works: The
group imparts high volatility. -
Setup: Cold finger sublimation apparatus.
-
Conditions: High vacuum (<0.1 mmHg), Oil bath temp
C (gentle heating). -
Warning: Do not overheat. If the cold finger turns purple, you are decomposing the product (releasing
).
Critical Handling & Storage (The "Pink Solid" Phenomenon)
User Issue: "My white solid turned pink after sitting on the bench for 2 days."
Explanation: The C–I bond is photolabile. UV/Visible light causes homolytic cleavage, generating an aryl radical and an Iodine radical. The Iodine radical forms
Storage Protocol:
-
Container: Amber glass vial wrapped in aluminum foil.
-
Atmosphere: Flush with Argon or Nitrogen (Oxygen accelerates radical decomposition).
-
Temperature: Store at
C. -
Stabilization: For long-term storage of large batches, adding a copper stabilizer (Copper turnings) is sometimes used in solution, but for the solid, cold and dark is sufficient.[1]
Quantitative Data: Solubility & Properties
| Property | Value / Behavior | Notes |
| Appearance | White to pale yellow crystalline solid | Turns pink/brown if degraded.[1] |
| Melting Point | Lower than non-fluorinated analogs due to weak lattice forces. | |
| Solubility (DCM) | High | Good for extraction. |
| Solubility (Hexane) | Moderate to High | Good for recrystallization at low temp. |
| Solubility (Water) | Negligible | Product crashes out of water. |
| Volatility | High | Do not leave on high vacuum pump >1 hr at RT. |
Frequently Asked Questions (FAQ)
Q1: Can I use HPLC to purify this? A: Yes, but avoid unbuffered water/acetonitrile if the run time is long, as C-F bonds can sometimes hydrolyze (rare but possible).[1] Use a C18 column with a Water/Acetonitrile gradient (0.1% Formic acid).
Q2: I see a "ghost peak" in my NMR at
Q3: How do I remove the 5-Bromo starting material? A: Chromatography will fail. Use Method B (Recrystallization) . The Iodo-compound is generally less soluble in cold pentane than the Bromo-analog due to the "Heavy Atom Effect" increasing London dispersion forces in the crystal lattice.
References
-
Synthesis of Trifluoromethylpyrimidines
-
Purification of Halogenated Pyrimidines
-
Iodine Removal Protocols
- Physical Properties (Analogous): Title: 2-Bromo-5-iodopyridine Physical Data (Melting Point/Solubility comparisons). Source: Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
- 8. Overexpression, purification, crystallization and data collection of 3-methylaspartase from Clostridium tetanomorphum - PubMed [pubmed.ncbi.nlm.nih.gov]
solving solubility issues with 5-Iodo-2-(trifluoromethyl)pyrimidine
Technical Support Center: Solubility & Handling Guide Topic: 5-Iodo-2-(trifluoromethyl)pyrimidine Case ID: TCH-PYR-CF3-005[1][2]
Executive Summary: The Physicochemical Profile
5-Iodo-2-(trifluoromethyl)pyrimidine presents a classic "brick dust" solubility profile common in medicinal chemistry scaffolds.[1][2] Its structure combines a lipophilic trifluoromethyl group (
-
The Challenge: The electron-withdrawing
group significantly increases lipophilicity (LogP) while reducing the basicity of the pyrimidine nitrogens, making salt formation difficult. The compound is prone to rapid precipitation (crashing out) when concentrated organic stock solutions are introduced to aqueous buffers.[2] -
The Solution: Success requires a biphasic approach—using high-dielectric aprotic solvents (DMSO, DMF) for stock preparation and a "step-down" dilution strategy for biological applications.[1]
Diagnostic Troubleshooting Tree
Use this decision matrix to identify the root cause of your solubility failure.
Figure 1: Diagnostic logic flow for identifying solubility bottlenecks in chemical and biological workflows.
Module A: Chemical Synthesis & Reaction Optimization
In synthetic applications (e.g., Suzuki-Miyaura or Sonogashira couplings), the 5-Iodo position is the reactive center.[1][3] The 2-
Solvent Compatibility Matrix
| Solvent Class | Solvent | Solubility Rating | Application Notes |
| Polar Aprotic | DMF / NMP | Excellent | Preferred for cross-coupling reactions.[1][2] Hard to remove during workup. |
| Polar Aprotic | DMSO | Excellent | Good for screening; avoid for reactions requiring low boiling point workup.[1][2] |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | May require heating >50°C. Poor solubility for methyl-substituted analogs.[1][2] |
| Chlorinated | DCM / Chloroform | Good | Excellent for workup/extraction.[1][2] Not suitable for high-temp couplings (>60°C).[1][2] |
| Ethers | THF / 1,4-Dioxane | Moderate | Good for reaction solubility but may require water co-solvent for inorganic bases.[1][2] |
| Protic | Methanol / Water | Poor | Do not use as primary solvent.[1][2] Use only as co-solvent (<10%).[2] |
Protocol: Workup Strategy for DMF/DMSO Reactions
Issue: You used DMF to dissolve the reactant, but now you cannot remove the solvent without crashing out the product in an oil.
-
Dilution: Dilute the reaction mixture 5:1 with Ethyl Acetate (EtOAc) or MTBE .
-
Wash: Wash the organic layer 3x with 5% LiCl (aq) or Brine .[1][2] The ionic strength forces the DMF/DMSO into the aqueous phase while keeping the lipophilic pyrimidine in the organic phase.
-
Drying: Dry over
and concentrate.
Module B: Biological Assay Formulation
Researchers often encounter "shock precipitation" when injecting a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media. The hydrophobic
The "Step-Down" Dilution Protocol
Objective: To reach a final assay concentration of 10 µM with <1% DMSO, avoiding precipitation.[1][3]
Step 1: Prepare Master Stock
-
Dissolve solid 5-Iodo-2-(trifluoromethyl)pyrimidine in 100% anhydrous DMSO to 10 mM .
-
Validation: Vortex for 30 seconds. Ensure no visible particulates.[2]
Step 2: The Intermediate Dilution (The "Cushion") [1]
-
Do NOT add 1 µL of stock to 999 µL of media.
-
Instead, prepare a 100x Intermediate in a semi-aqueous solvent or pure DMSO.[2]
-
Example: Dilute 10 mM stock 1:10 in DMSO to create a 1 mM Working Stock .
Step 3: Rapid Dispersion
-
Add the calculated volume of the 1 mM Working Stock to the media while vortexing the media .[1][2]
-
Mechanism:[1][2] Kinetic energy disperses the DMSO molecules before the hydrophobic compound can aggregate.[2]
Visual Check (Self-Validation)
Before adding to cells/protein:
-
Hold the tube against a dark background.[2]
-
Shine a light through the liquid (Tyndall effect).[2]
-
Result: If you see scattering (haziness), the compound has precipitated. Do not proceed. Sonicate for 5 minutes or increase DMSO concentration if tolerated.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol as a stock solvent?
A: Not recommended. While the compound may dissolve in hot ethanol, it is likely to precipitate upon cooling or storage due to the lipophilic nature of the
Q: My Suzuki coupling turned black and yielded no product. Was it solubility? A: Likely yes. If the starting material did not dissolve, the Palladium catalyst may have aggregated (forming "Palladium black") before interacting with the substrate.
-
Fix: Switch from MeCN to DMF or Dioxane/Water (4:1) and ensure the reaction is clear before adding the catalyst.
Q: Is the compound light sensitive? A: Iodinated heterocycles can be liable to photodeiodination.[1][2] Store solid and solution stocks in amber vials wrapped in foil.
References
-
American Chemical Society (ACS). Synthesis of Bioactive 5-Arylpyrimidines via Suzuki-Miyaura Cross-Coupling.[1][2] (Solvent effects in pyrimidine couplings).[2] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Iodouracil and derivatives.[1][2] (Physicochemical properties of iodinated pyrimidines). Available at: [Link]
-
ResearchGate. Comparison of Dimethyl Sulfoxide and Water as Solvents. (DMSO vs. Water solubility mechanics). Available at: [Link]
Sources
Technical Support Center: Catalyst Selection for Sterically Hindered 5-Iodopyrimidines
Target Audience: Researchers, scientists, and drug development professionals.
The Core Challenge: Mechanistic Insight
5-Iodopyrimidines are generally highly reactive substrates in transition-metal-catalyzed cross-coupling due to the low bond dissociation energy of the C–I bond (following the reactivity trend: I > Br > Cl)[1]. However, when the pyrimidine ring is sterically hindered—such as in 4,6-disubstituted or 2,4,6-trisubstituted analogs—the reaction dynamics shift drastically, leading to frequent experimental failures.
Understanding the causality behind these failures is critical for rational catalyst selection:
-
Steric Blockade of Oxidative Addition: Bulky substituents adjacent to the 5-position physically impede the approach of the Pd(0) catalyst, raising the activation energy and slowing down the oxidative addition step[2].
-
Pd–I Dimerization: The large atomic radius of the iodide anion, combined with a prolonged Pd(II) intermediate lifespan, often leads to the formation of unreactive, iodide-bridged palladium dimers (e.g.,
)[3]. This pulls the catalyst off-cycle and stalls the reaction. -
Catalyst Poisoning: The basic nitrogen atoms of the pyrimidine core can coordinate strongly to the palladium center, displacing phosphine ligands and forming an inactive resting state[4].
To overcome these barriers, the catalytic system must employ highly bulky, electron-rich ligands (such as Buchwald dialkylbiarylphosphines or N-Heterocyclic Carbenes) that force a monomeric Pd state, shield the metal from nitrogen coordination, and accelerate both oxidative addition and reductive elimination[2].
Catalyst & Ligand Selection Matrix
The following table synthesizes optimal catalytic systems based on the specific cross-coupling workflow and the structural demands of hindered 5-iodopyrimidines.
| Reaction Type | Recommended Precatalyst | Recommended Ligand / Additive | Mechanistic Rationale |
| Suzuki-Miyaura | XPhos Pd G3 (1–3 mol%) | XPhos | XPhos is highly electron-rich (accelerates oxidative addition) and bulky enough to prevent Pd–I dimerization and pyrimidine N-coordination[4]. |
| Buchwald-Hartwig (Primary Amines) | BrettPhos Pd G3 | BrettPhos | Specifically designed to prevent |
| Buchwald-Hartwig (Secondary Amines) | RuPhos Pd G3 | RuPhos | The large steric profile of RuPhos forces the challenging reductive elimination step required for bulky secondary amines[5]. |
| Thioetherification (C–S Bond) | CuTC (20–40 mol%) | Neocuproine or Ligand-Free | Copper(I)-thiophene-2-carboxylate (CuTC) is a soluble, non-basic catalyst that couples challenging heteroaryl iodides with thiols, bypassing Pd-poisoning entirely[6]. |
Troubleshooting FAQs
Q1: I am observing massive hydrodehalogenation (deiodination) instead of my desired Suzuki cross-coupling product. How do I fix this? A: Hydrodehalogenation is a critical side reaction where the 5-iodopyrimidine is reduced to the unsubstituted pyrimidine. This occurs when the long-lived Pd(II)–aryl intermediate oxidizes a hydrogen source in the reaction mixture (often an alcoholic solvent or an amine base), forming a Pd-hydride species that reductively eliminates the deiodinated product[7].
-
Troubleshooting Strategy:
-
Switch Solvents: Eliminate protic solvents (like ethanol or methanol). Use rigorously anhydrous, aprotic solvents such as 1,4-dioxane or toluene[8].
-
Change the Base: Weaker, non-nucleophilic bases (e.g.,
instead of NaOtBu) reduce the propensity for hydride transfer[8]. -
Increase Ligand Bulk: Use a more sterically demanding ligand to accelerate transmetalation, thereby reducing the lifespan of the vulnerable Pd(II) intermediate.
-
Q2: My Buchwald-Hartwig amination stalls at 20% conversion, and I recover mostly unreacted 5-iodopyrimidine. Why? A: Unlike aryl bromides or chlorides, aryl iodides are notorious for forming unreactive Pd–I dimers during Buchwald-Hartwig aminations[3]. The large iodide anion bridges two palladium centers, creating a stable off-cycle resting state.
-
Troubleshooting Strategy:
-
Use Bidentate or Extremely Bulky Monodentate Ligands: Ligands like BINAP or BrettPhos prevent the formation of these dimers by sterically saturating the palladium coordination sphere[9].
-
Employ Pd G3/G4 Precatalysts: Generating the active Pd(0) species in situ from
can be inefficient. Using a pre-formed palladacycle (like XPhos Pd G3) ensures a 1:1 Pd-to-ligand ratio and rapid generation of the active monomeric Pd(0) species[5].
-
Q3: The reaction mixture turns black immediately, and I see homocoupling of my boronic acid. What is happening? A: A rapid color change to black indicates the precipitation of palladium black (inactive Pd(0) nanoparticles). This happens when transmetalation is too slow (due to steric hindrance on the pyrimidine) or if oxygen is present, leading to the homocoupling of the boronic acid and the degradation of the catalyst[7].
-
Troubleshooting Strategy:
Experimental Protocols: Self-Validating Workflows
Protocol A: Suzuki-Miyaura Coupling of a Hindered 5-Iodopyrimidine
This protocol utilizes XPhos Pd G3 to ensure rapid activation and prevent Pd–I dimerization.
-
Preparation: In an oven-dried Schlenk tube, add the sterically hindered 5-iodopyrimidine (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and anhydrous
(3.0 equiv). -
Catalyst Addition: Add XPhos Pd G3 (2 mol%) and XPhos ligand (2 mol%).
-
Causality Note: The strict 1:1 ratio ensures the active Pd(0) is fully ligated immediately upon generation, preventing catalyst aggregation into palladium black.
-
-
Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
-
Solvent: Add anhydrous, degassed 1,4-dioxane/water (10:1 v/v) via syringe.
-
Causality Note: A small amount of water is strictly required to hydrolyze the boronate ester to the active boronic acid, which is necessary for the transmetalation step.
-
-
Reaction: Heat the mixture at 90 °C for 4–6 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate for column chromatography.
Protocol B: CuTC-Mediated Thioetherification (Alternative to Pd)
When Pd-catalysis fails entirely due to severe nitrogen poisoning, copper-mediated coupling is a robust alternative[6].
-
Preparation: Combine the 5-iodopyrimidine (1.0 equiv), aryl thiol (1.2 equiv), CuTC (0.4 equiv), and
(2.0 equiv) in an oven-dried vial. -
Solvent: Add anhydrous DMF or DMSO.
-
Reaction: Heat at 120 °C under Argon for 16 hours.
-
Workup: Quench with water, extract with EtOAc, and wash extensively with brine (3x) to remove the polar coordinating solvent.
Mechanistic Visualization
Catalytic cycle highlighting failure modes for hindered 5-iodopyrimidines.
References
-
[4] Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC (nih.gov). URL:[Link]
-
[6] Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate - PMC (nih.gov). URL:[Link]
-
[3] Buchwald-Hartwig Amination - Chemistry LibreTexts. URL:[Link]
-
[7] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper Mediated Coupling of 2-(Piperazine)-pyrimidine Iodides with Aryl Thiols using Cu(I)Thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Solvent Systems for 5-Iodo-2-(trifluoromethyl)pyrimidine Synthesis
Ticket #: 5I-TFM-PYR-OPT Subject: Solvent Selection & Process Optimization for 5-Iodo-2-(trifluoromethyl)pyrimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize 5-Iodo-2-(trifluoromethyl)pyrimidine , a critical intermediate for kinase inhibitors and agrochemicals. This scaffold presents a dichotomy: the trifluoromethyl group (
Successful synthesis hinges on selecting a solvent system that balances solubility , Lewis basicity (for metallation steps), and thermal stability . This guide moves beyond standard recipes to explain the why and how of solvent engineering for this specific transformation.
Module 1: Synthetic Route Selection & Solvent Logic
Before optimizing the solvent, confirm your synthetic pathway. The solvent requirements differ drastically between the two dominant routes.
Decision Matrix: Route Selection
Figure 1: Decision tree for synthetic strategy. Route A is the industry standard for high purity and yield.
Module 2: The "Cryogenic" Route (Lithium-Halogen Exchange)
The Challenge: The electron-deficient pyrimidine ring makes the C-Li bond unstable. If the temperature rises or the solvent is too coordinating, you risk "Halogen Dance" (migration of the Li to the 4-position) or Wurtz-type coupling .
Solvent System A: Tetrahydrofuran (THF)
-
Role: THF is the gold standard because its oxygen atom acts as a hard Lewis base, coordinating to the Lithium cation (
). This breaks the hexameric aggregates of n-BuLi, making it reactive enough to perform the Br/Li exchange at -78°C. -
The Pitfall: THF coordinates too well at higher temperatures, promoting nucleophilic attack of the butyl group onto the pyrimidine ring (ring addition) rather than exchange.
Solvent System B: 2-Methyltetrahydrofuran (2-MeTHF) – The Green Alternative
-
Why Switch? 2-MeTHF is derived from renewable resources (corncobs/bagasse).
-
Technical Advantage: It has a lower freezing point and forms a biphasic mixture with water, simplifying workup. Crucially, it is less Lewis basic than THF. This slightly "tames" the reactivity of the organolithium species, often resulting in cleaner profiles for sensitive electrophiles like trifluoromethyl pyrimidines.
Optimized Protocol (Route A)
-
Dissolution: Dissolve 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous THF or 2-MeTHF (10 V, i.e., 10 mL/g).
-
Note: Ensure water content is <100 ppm (Karl Fischer). The
group increases lipophilicity, so solubility is rarely an issue in ethers.
-
-
Cryogenics: Cool to -78°C (internal temperature).
-
Critical: Do not use Diethyl Ether (
). It is not basic enough to deaggregate n-BuLi efficiently at this temperature, leading to stalled conversion.
-
-
Exchange: Add n-BuLi (1.05 eq) dropwise.
-
Observation: A color change (often yellow/orange) indicates formation of the 5-lithio species.
-
-
Quench: After 15 min, add Iodine (
, 1.2 eq) dissolved in THF. -
Workup: Quench with aq.
to remove excess iodine.
Module 3: The "Sandmeyer" Route (Diazotization)
The Challenge: Solubility. The 5-amino precursor is often crystalline and polar, while the intermediate diazonium salt is unstable.
Solvent System: Acetonitrile (MeCN) / Water / Acid
-
Mechanism: You must generate the diazonium species (
) using nitrite in acid, then displace it with Iodide ( ). -
Optimization:
-
Standard: Water/HCl. Problem: The fluorinated precursor may precipitate, leading to incomplete reaction.
-
Optimized: MeCN/Water (1:1) . Acetonitrile solubilizes the organic substrate, while water solvates the inorganic nitrite/iodide salts.
-
Acid Choice: Use
or -TsOH instead of HCl to avoid competitive chlorination (Sandmeyer side-reaction).
-
Module 4: Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Lithiation) | "Wet" Solvent: Moisture kills the 5-Li intermediate immediately.[1] | Distill THF over Na/Benzophenone or use molecular sieves (3Å). Verify KF <50 ppm. |
| Impurity: Butyl-adduct | Ring Addition: n-BuLi attacked the C4/C6 position instead of exchanging Br. | Decrease Temp to -78°C strictly. Switch to Li-TMP (non-nucleophilic base) if problem persists. |
| Impurity: 4-Iodo isomer | Halogen Dance: The Li atom migrated from C5 to C4 before Iodine quench. | Quench faster. Do not allow the reaction to warm above -70°C before adding Iodine. |
| Stalled Sandmeyer | Solubility: Amine precursor crashed out in aqueous acid. | Add DMSO or MeCN as a co-solvent. Ensure vigorous stirring. |
Frequently Asked Questions
Q: Can I use DMF for the lithiation step? A: Absolutely NOT. DMF is an electrophile. The lithiated pyrimidine will attack the formyl group of DMF, giving you the aldehyde (5-formyl-2-(trifluoromethyl)pyrimidine) instead of the iodide. Use ethers (THF, 2-MeTHF, MTBE) only.
Q: Why is the
Q: Can I do this in flow chemistry? A: Yes. Flow chemistry is excellent for this transformation.
-
Setup: Pump 1 (Substrate in THF), Pump 2 (n-BuLi). Mix in a cooled coil (-50°C, residence time <30s). Pump 3 (Iodine).
-
Benefit: The short residence time prevents the "Halogen Dance" and ring-opening side reactions, often allowing operation at higher temperatures (-40°C vs -78°C) than batch.
Module 5: Visualization of Solvation Effects
The following diagram illustrates why THF is critical for the reactivity of the Lithium species during the exchange step.
Figure 2: Solvation mechanism. Ethereal solvents like THF break down the unreactive BuLi hexamers into reactive monomers/dimers.
References
-
Synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine (Precursor Protocol)
-
ChemicalBook Protocols. (2024).[2] General procedure for the synthesis of 5-bromo-2-trifluoromethylpyrimidine.
-
-
Green Solvents for Lithiation (2-MeTHF)
- Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF)
- ChemSusChem, 5(8), 1369-1379.
-
Halogen Dance Mechanism in Heterocycles
- Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review.
- Chemical Society Reviews, 36, 1046-1057.
-
Flow Chemistry for Pyrimidine Lithiation
- Newby, J. A., et al. (2016).
- Organic Process Research & Development, 20(2), 535-542.
-
Green Iodination (Alternative Route)
- Venkatesan, P., et al. (2022).
- Molecules, 27(19), 6386.
Sources
Technical Support Center: Minimizing Homocoupling of 5-Iodo-2-(trifluoromethyl)pyrimidine
Welcome to the technical support center for synthetic chemists working with 5-iodo-2-(trifluoromethyl)pyrimidine. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing the formation of the common homocoupling side product, 2,2'-bis(trifluoromethyl)-5,5'-bipyrimidine, during various cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes this substrate particularly susceptible to side reactions. This resource will equip you with the knowledge to optimize your reaction conditions and achieve higher yields of your desired product.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing a significant amount of 2,2'-bis(trifluoromethyl)-5,5'-bipyrimidine in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I prevent this?
A1: The formation of 2,2'-bis(trifluoromethyl)-5,5'-bipyrimidine in Suzuki-Miyaura couplings is a common issue stemming from several factors related to the reaction mechanism and conditions.
Primary Causes:
-
Oxidative Homocoupling of Boronic Acid/Ester: The presence of oxygen can lead to the palladium-catalyzed homocoupling of your boronic acid or ester coupling partner.[1][2] This side reaction consumes your nucleophile and can complicate purification.
-
Palladium(II) Mediated Homocoupling: If a Pd(II) precatalyst is used, it must be reduced to the active Pd(0) species in situ. This reduction can sometimes proceed via a pathway that involves the homocoupling of two molecules of the boronic acid.[1][3]
-
Reductive Homocoupling of the Aryl Iodide: Under certain conditions, two molecules of 5-iodo-2-(trifluoromethyl)pyrimidine can couple to form the dimer. This is often promoted by the choice of catalyst and reaction conditions.
Troubleshooting Strategies:
-
Rigorous Degassing: Oxygen is a key culprit in boronic acid homocoupling.[1][2] Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period (15-30 minutes).[2]
-
Use of a Pd(0) Catalyst: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the in-situ reduction step that often contributes to homocoupling.[2] However, be aware that these reagents can be sensitive to air and should be handled accordingly.
-
Optimize the Base: The choice of base is critical in Suzuki couplings as it activates the boronic acid.[4] For electron-deficient systems, a weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like K₃PO₄, which can sometimes promote side reactions. The purity of the base is also important.[2]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands, such as those from the Buchwald or Beller groups (e.g., XPhos, SPhos), can accelerate the desired cross-coupling and suppress side reactions.[5][6]
-
Solvent System: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. A biphasic system like toluene/water or dioxane/water is common, and vigorous stirring is essential to ensure efficient mixing.[2] In some cases, for electron-deficient substrates, polar aprotic solvents like DMF or acetonitrile might be effective, but they can also coordinate to the metal center.[6]
Q2: In my Sonogashira coupling, I'm getting a lot of the alkyne dimer (Glaser coupling product) and the pyrimidine dimer. How can I favor the cross-coupling product?
A2: Homocoupling is a well-known side reaction in Sonogashira couplings, leading to both the dimerization of the terminal alkyne (Glaser or Hay coupling) and the aryl halide.[7][8]
Understanding the Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[7][8][9][10] The copper acetylide intermediate undergoes oxidative dimerization.[10]
-
Aryl Halide Homocoupling: This can occur through a palladium-mediated pathway, similar to that in Suzuki reactions, especially under conditions that favor the reductive elimination of two aryl groups from the palladium center.
Strategies for Minimization:
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to run the reaction without a copper co-catalyst.[7][8] While this may require slightly higher temperatures or longer reaction times, it effectively eliminates the primary pathway for alkyne dimerization.[11]
-
Strictly Inert Atmosphere: If using a copper co-catalyst is necessary for reactivity, maintaining a rigorously oxygen-free environment is critical.[7][8] Extensive degassing of the solvent and reaction vessel is paramount. Some protocols even suggest using a dilute hydrogen atmosphere mixed with nitrogen or argon to further suppress oxidative homocoupling.[12][13]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture keeps its concentration low at any given time, which can favor the cross-coupling pathway over dimerization.[7]
-
Choice of Base and Solvent: An amine base like triethylamine or diisopropylethylamine is typically used. The choice of solvent can also be influential, with THF, DMF, and acetonitrile being common options.[13]
-
Use of Protecting Groups: Protecting the terminal alkyne with a group like trimethylsilyl (TMS) can prevent its homocoupling.[7] The TMS group can be removed in a subsequent step.
Q3: I am attempting a Heck coupling with an alkene and 5-iodo-2-(trifluoromethyl)pyrimidine, but the homocoupled pyrimidine is a major byproduct. What adjustments can I make?
A3: The Heck reaction, which couples aryl halides with alkenes, can also be plagued by homocoupling of the aryl halide.[14]
Key Considerations for Heck Reactions:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl iodides, using bulky, electron-rich phosphine ligands can promote the desired oxidative addition and subsequent steps of the Heck cycle while minimizing side reactions.[15] N-heterocyclic carbene (NHC) ligands have also shown promise in Heck couplings involving pyrimidine substrates.[16]
-
Base Selection: The base in a Heck reaction is responsible for regenerating the active Pd(0) catalyst.[17] Common bases include triethylamine, carbonates (e.g., K₂CO₃, Cs₂CO₃), and phosphates (e.g., K₃PO₄). The strength and solubility of the base can impact the reaction outcome.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often used in Heck reactions, especially for less reactive aryl halides.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and an increase in side products. Careful optimization of the temperature is necessary.
Troubleshooting Flowchart for Heck Coupling
Caption: Troubleshooting workflow for minimizing homocoupling in Heck reactions.
Q4: Can an Ullmann-type homocoupling be intentionally performed to synthesize 2,2'-bis(trifluoromethyl)-5,5'-bipyrimidine?
A4: Yes, an Ullmann-type reaction is a classic method for the homocoupling of aryl halides and can be adapted for the synthesis of 2,2'-bis(trifluoromethyl)-5,5'-bipyrimidine.[18] This reaction typically employs a copper catalyst.[19][20][21] More modern methods may also utilize palladium or nickel catalysts.[22][23]
General Protocol for Ullmann Homocoupling:
A typical procedure involves heating 5-iodo-2-(trifluoromethyl)pyrimidine with a stoichiometric or catalytic amount of a copper species (e.g., CuI, Cu powder) in a high-boiling polar aprotic solvent like DMF or DMSO.[18][24] The reaction often requires elevated temperatures (e.g., 110-150 °C).
Nickel-Catalyzed Alternative:
Nickel-catalyzed homocoupling reactions can also be effective.[23] A system comprising a nickel(II) salt (e.g., NiCl₂(PPh₃)₂), a reducing agent (e.g., zinc dust), and a phosphine ligand in a solvent like THF can be used to synthesize bis(trifluoromethyl)-2,2'-bipyridines.[23]
Data on Homocoupling of (Trifluoromethyl)pyridines
| Catalyst System | Substrate | Product | Yield | Reference |
| Ni(PPh₃)₂Cl₂ / Zn / Et₄NI in THF | 2-Chloro-5-(trifluoromethyl)pyridine | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine | Moderate | [23] |
| Pd/C / NaHCO₂ / Et₃BnNCl | 2-Chloro-5-(trifluoromethyl)pyridine | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine | 32% | [23] |
| Copper(I) iodide / Na₂CO₃ in DMSO | 5-Iodo-2-(trifluoromethyl)pyrimidine | 2,2'-Bis(trifluoromethyl)-5,5'-bipyrimidine | (Implied) | [19][20][21][24] |
Q5: What is the general mechanism of aryl-aryl homocoupling in palladium-catalyzed reactions?
A5: The homocoupling of aryl halides in palladium-catalyzed reactions can proceed through several mechanistic pathways. A commonly proposed mechanism involves the oxidative addition of two molecules of the aryl halide to a Pd(0) center, followed by reductive elimination to form the biaryl product and a Pd(II) species.[18]
Proposed Mechanistic Cycle for Pd-Catalyzed Homocoupling
Caption: A simplified mechanistic cycle for palladium-catalyzed homocoupling of aryl halides.
Alternatively, a transmetalation-like step between two Ar-Pd(II)-X intermediates can lead to a diorganopalladium(II) species (Ar₂PdL₂), which then undergoes reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[18] The presence of oxygen can also promote homocoupling by facilitating the re-oxidation of Pd(0) to Pd(II), which can then participate in pathways leading to dimerization.[1]
Experimental Protocols
Protocol 1: Minimizing Homocoupling in a Suzuki-Miyaura Coupling
This protocol is designed to minimize the formation of 2,2'-bis(trifluoromethyl)-5,5'-bipyrimidine.
Reagents and Equipment:
-
5-Iodo-2-(trifluoromethyl)pyrimidine
-
Arylboronic acid or ester
-
Pd(PPh₃)₄ or a Buchwald precatalyst (e.g., XPhos Pd G3)
-
Anhydrous K₂CO₃ or Cs₂CO₃
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
-
Magnetic stirrer and heating mantle
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the base (2-3 equivalents), and the arylboronic acid (1.1-1.5 equivalents).
-
Add 5-iodo-2-(trifluoromethyl)pyrimidine (1 equivalent).
-
Add the degassed solvent via cannula or syringe.
-
Ensure the reaction mixture is thoroughly purged with the inert gas.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to avoid the formation of alkyne dimers (Glaser coupling).
Reagents and Equipment:
-
5-Iodo-2-(trifluoromethyl)pyrimidine
-
Terminal alkyne
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Anhydrous and degassed amine base (e.g., triethylamine or diisopropylethylamine)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Inert gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent and amine base.
-
Add 5-iodo-2-(trifluoromethyl)pyrimidine (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents).
-
Seal the vessel and heat to the appropriate temperature (e.g., 60-90 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by flash column chromatography.
References
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(16), 2830–2834. [Link]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC. [Link]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
SciSpace. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. [Link]
-
ResearchGate. (n.d.). Glaser Coupling Reaction without Organic Solvents and Bases under Near-critical Water Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ACS Publications. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. [Link]
-
Marcel Dekker, Inc. (1993). Synthesis of Bis(Trifluoromethyl)-2,2′- Bipyridines by Nickel Catalysed Homocoupling Reactions. Synthetic Communications, 23(14), 1929-1934. [Link]
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Transactions. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
NIH. (2018). Heck-like Reactions Involving Heteroatomic Electrophiles. PMC. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 19. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
thermal stability of 5-Iodo-2-(trifluoromethyl)pyrimidine under reflux
Technical Support Center: 5-Iodo-2-(trifluoromethyl)pyrimidine
Welcome to the technical support center for 5-Iodo-2-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this versatile building block. Here, we address common challenges related to its thermal stability, particularly under reflux conditions, to ensure the success and integrity of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the general thermal stability characteristics of 5-Iodo-2-(trifluoromethyl)pyrimidine?
Q2: Which solvents are recommended for refluxing 5-Iodo-2-(trifluoromethyl)pyrimidine?
A2: The choice of solvent is critical and depends on the specific reaction being performed. For reactions like the Suzuki-Miyaura cross-coupling, common solvents include mixtures of dioxane/water, THF/water, or MeCN/water.[3] Acetonitrile (MeCN) has been used for the iodination of similar pyrimidinone structures by refluxing with N-iodosuccinimide (NIS).[4] However, in some cases, using dimethylformamide (DMF) at elevated temperatures can lead to an increase in side processes, such as radical halogenation.[4] Therefore, it is advisable to start with lower boiling point solvents if the reaction conditions permit.
Q3: How does the trifluoromethyl group affect the stability and reactivity of the molecule?
A3: The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This property imparts several key characteristics to the molecule:
-
Increased Metabolic Stability: The CF3 group can block metabolic oxidation at its position, enhancing the pharmacokinetic profile of drug candidates.[1]
-
Enhanced Lipophilicity: This can improve membrane permeability and bioavailability.[1]
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups.
-
Stabilization of Adjacent Anionic Centers: This can be advantageous in the design of enzyme inhibitors.[1] From a stability perspective, while the CF3 group itself is very stable, its strong inductive effect can influence the reactivity of the rest of the molecule, including the lability of the C-I bond, particularly at elevated temperatures.
Troubleshooting Guide: Thermal Stability Under Reflux
This section addresses specific issues that may arise during experiments involving the reflux of 5-Iodo-2-(trifluoromethyl)pyrimidine.
Issue 1: My reaction mixture turns dark brown or black upon reflux, and I observe low product yield.
-
Potential Cause: This is a classic indicator of thermal decomposition. The C-I bond in 5-Iodo-2-(trifluoromethyl)pyrimidine is susceptible to homolytic cleavage at elevated temperatures, which can generate radical species. These radicals can then initiate polymerization or other side reactions, leading to the formation of colored, insoluble byproducts and consuming your starting material. The decomposition temperature is the point at which a substance chemically breaks down due to heat.[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction kinetics allow, reduce the reflux temperature by choosing a lower-boiling solvent.
-
Minimize Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) and stop the reaction as soon as the starting material is consumed to a satisfactory level. Prolonged heating increases the likelihood of decomposition.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can participate in and accelerate radical-mediated decomposition pathways.
-
Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Issue 2: I am seeing a significant amount of a de-iodinated byproduct, 2-(trifluoromethyl)pyrimidine, in my reaction mixture.
-
Potential Cause: Hydrodeiodination (replacement of iodine with hydrogen) is a common side reaction, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6] This can be exacerbated by elevated temperatures and certain reaction conditions. The mechanism can involve trace amounts of water or other proton sources in the reaction mixture.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents to minimize the presence of water.
-
Optimize Catalyst and Ligands: In cross-coupling reactions, the choice of palladium catalyst and ligand is crucial. For instance, using bulky, electron-rich phosphine ligands like XPhos can sometimes suppress hydrodehalogenation by promoting the desired cross-coupling pathway.[7]
-
Scrutinize Reagents: Ensure the purity of all reagents, as impurities can sometimes act as proton sources or interfere with the catalytic cycle.
-
Issue 3: My Suzuki-Miyaura cross-coupling reaction with 5-Iodo-2-(trifluoromethyl)pyrimidine is sluggish or fails to go to completion.
-
Potential Cause: While not directly a stability issue of the starting material itself, poor reactivity can lead to prolonged heating and subsequent decomposition. The reactivity in Suzuki-Miyaura couplings can be influenced by several factors. In related pyrimidine systems, the presence of an acidic N-H proton was found to inhibit the reaction by forming salts and palladium complexes, effectively removing the catalyst from the cycle.[3][4] While 5-Iodo-2-(trifluoromethyl)pyrimidine does not have this acidic proton, the electron-deficient nature of the pyrimidine ring can affect its reactivity.
-
Troubleshooting Steps:
-
Catalyst System Selection: The combination of the palladium source and ligand is critical. The Pd2(dba)3/XPhos system has been shown to be effective for similar iodo-pyrimidine couplings.[3][4]
-
Base Selection: The choice of base can significantly impact the reaction. Common bases include K2CO3, K3PO4, and Cs2CO3. An empirical screen of different bases may be necessary to find the optimal conditions.
-
Solvent System: The polarity and boiling point of the solvent system are important. Mixtures of an organic solvent (like dioxane or DMF) and water are often used.
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester coupling partner is pure and not degraded.
-
Experimental Protocol: Assessing Thermal Stability
This protocol provides a general method for evaluating the thermal stability of 5-Iodo-2-(trifluoromethyl)pyrimidine in a specific solvent under reflux.
Objective: To determine the extent of decomposition of 5-Iodo-2-(trifluoromethyl)pyrimidine in a given solvent at its boiling point over time.
Materials:
-
5-Iodo-2-(trifluoromethyl)pyrimidine
-
Anhydrous solvent of choice (e.g., acetonitrile, 1,4-dioxane, toluene)
-
Internal standard (e.g., dodecane, biphenyl - must be stable under reaction conditions and not co-elute with the starting material or expected byproducts)
-
Round-bottom flask
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle with a temperature controller
-
GC-MS or LC-MS for analysis
Procedure:
-
Preparation:
-
Set up a reflux apparatus with a round-bottom flask and condenser under an inert atmosphere.
-
Prepare a stock solution of 5-Iodo-2-(trifluoromethyl)pyrimidine in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Add a known amount of the internal standard to this solution.
-
-
Execution:
-
Take an initial sample (t=0) from the stock solution for analysis.
-
Transfer a measured volume of the stock solution to the reaction flask.
-
Heat the solution to reflux.
-
Once refluxing begins, start a timer.
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot of the reaction mixture.
-
-
Analysis:
-
Analyze each aliquot by GC-MS or LC-MS.
-
Quantify the peak area of 5-Iodo-2-(trifluoromethyl)pyrimidine relative to the internal standard at each time point.
-
Monitor for the appearance of new peaks that may correspond to degradation products, such as 2-(trifluoromethyl)pyrimidine.
-
Data Presentation:
The results can be summarized in a table to easily track the stability over time.
| Time (hours) | Solvent | Temperature (°C) | Relative % of 5-Iodo-2-(trifluoromethyl)pyrimidine Remaining | Observations |
| 0 | Acetonitrile | 25 | 100% | Clear, colorless solution |
| 1 | Acetonitrile | 82 | ||
| 2 | Acetonitrile | 82 | ||
| 4 | Acetonitrile | 82 | ||
| 8 | Acetonitrile | 82 | ||
| 24 | Acetonitrile | 82 |
Visualizing Potential Decomposition Pathways
Under thermal stress, particularly in the presence of a proton source, a potential degradation pathway is hydrodeiodination.
Caption: Potential hydrodeiodination of 5-Iodo-2-(trifluoromethyl)pyrimidine under thermal stress.
References
- Butin, A. V., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.
- Butin, A. V., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H).
- Kim, J. N., & Blount, K. F. (2025). Trifluoromethylation on a Nucleoside Sugar Scaffold: Design and Synthesis of 6′-Trifluoromethylcyclopentenyl-purine.
-
Wikipedia. (n.d.). Thermal decomposition. In Wikipedia. Retrieved February 28, 2026, from [Link]
- Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Singh, S., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). PMC.
- Patel, S., et al. (2019).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal analysis of some novel pyrimidine derivatives [scielo.org.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 6. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Technical Guide: NMR Characterization of 5-Iodo-2-(trifluoromethyl)pyrimidine
Topic: 1H and 13C NMR Characterization of 5-Iodo-2-(trifluoromethyl)pyrimidine Content Type: Publish Comparison Guide
Executive Summary
5-Iodo-2-(trifluoromethyl)pyrimidine (CAS: 1601718-47-5) is a high-value heterocyclic building block used extensively in the synthesis of antiviral agents and kinase inhibitors. Its structural uniqueness lies in the combination of a highly reactive electrophilic handle (C5-Iodine) and a lipophilic, metabolically stable electron-withdrawing group (C2-Trifluoromethyl).[1]
This guide provides a definitive framework for the structural validation of this compound using 1H and 13C NMR spectroscopy. Unlike standard pyrimidines, the simultaneous presence of the heavy iodine atom and the fluorine coupling creates a unique spectral signature. We compare its characterization profile against common precursors and halogenated analogs to establish a self-validating identification protocol.
Structural Analysis & Theoretical Grounding
Before analyzing spectra, one must understand the symmetry and electronic environment that dictate the signals.[1]
-
Symmetry: The molecule possesses a
axis of symmetry passing through the C2 and C5 atoms. Consequently, the protons at positions 4 and 6 are chemically equivalent ( ) and the carbons at positions 4 and 6 are equivalent ( ). -
Electronic Effects:
-
2-CF3 Group: A strong electron-withdrawing group (EWG) that deshields the ring protons and introduces C-F coupling (
Hz, Hz).[1] -
5-Iodo Group: Iodine is a heavy atom. While it is electronegative, it exerts a significant shielding effect on the attached carbon (C5) due to the "Heavy Atom Effect" (spin-orbit coupling), often shifting the C-I carbon upfield by 20-40 ppm compared to a C-H or C-Br bond.
-
Predicted Spectral Topology
| Nucleus | Signal Count | Multiplicity | Key Diagnostic Feature |
| 1H | 1 | Singlet (2H) | Absence of coupling to H5; chemical equivalence of H4/H6. |
| 13C | 4 | 2 Quartets, 2 Singlets | C5-I highly shielded (<100 ppm); C2 and CF3 show C-F splitting.[1] |
| 19F | 1 | Singlet | Confirmation of CF3 integrity (typically -60 to -70 ppm). |
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent-solute stacking interactions which can shift pyrimidine signals, follow this standardized protocol.
Reagents
-
Solvent: Chloroform-d (
, 99.8% D) is the standard for resolution.-
Alternative: DMSO-
is recommended if the sample contains polar impurities or for checking labile protons in precursors, though it may cause a slight downfield shift (~0.1-0.2 ppm) of the aromatic protons.
-
-
Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).[1]
Workflow
-
Massing: Weigh 10–15 mg of the solid product into a clean vial.
-
Dissolution: Add 0.6 mL of
. Vortex for 30 seconds until fully dissolved. Ensure no suspension remains. -
Filtration (Optional): If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
-
Acquisition:
-
1H: 16 scans, 1s relaxation delay.
-
13C: 512-1024 scans, 2s relaxation delay (essential for quaternary carbons C2 and C5).
-
1H NMR Characterization Guide
The proton spectrum is deceptively simple but serves as the primary purity check.
Spectral Assignment
-
Chemical Shift (
): 9.10 – 9.30 ppm (Range varies slightly by concentration). -
Integration: 2H.
-
Multiplicity: Singlet (
).-
Note: Under ultra-high resolution (>600 MHz), this "singlet" may appear as a fine quartet or broadened peak due to long-range coupling with the CF3 group (
), but for standard characterization, it is treated as a singlet.
-
Comparative Diagnostics (The "Alternatives")
How to distinguish the product from its likely impurities:
| Compound | 1H NMR Pattern (Aromatic Region) | Distinction Logic |
| 5-Iodo-2-(CF3)pyrimidine (Product) | Single Singlet (~9.2 ppm) | Symmetry makes H4/H6 equivalent. H5 is replaced by Iodine. |
| 2-(Trifluoromethyl)pyrimidine (Precursor) | Doublet (~9.0 ppm) + Triplet (~7.6 ppm) | Presence of H5 (triplet) indicates incomplete iodination. |
| 4-Iodo-2-(trifluoromethyl)pyrimidine (Regioisomer) | Two Doublets (Asymmetric) | Loss of symmetry.[1] H5 and H6 will couple ( |
13C NMR Characterization Guide
The Carbon-13 spectrum provides the definitive structural proof, confirming the oxidation state of the carbons and the presence of the halogen.
Data Table
| Carbon Position | Type | Predicted Shift ( | Multiplicity ( | Structural Insight |
| C-4 / C-6 | CH | 158.0 – 162.0 | Singlet (or weak quartet) | Deshielded by adjacent N atoms. |
| C-2 | C | 155.0 – 158.0 | Quartet ( | Diagnostic "Quartet of Quaternary" confirming CF3 attachment. |
| CF3 | CF | 118.0 – 122.0 | Quartet ( | Characteristic trifluoromethyl signal.[1] |
| C-5 | C | 90.0 – 100.0 | Singlet | Critical Proof: Significant upfield shift due to Iodine (Heavy Atom Effect). |
Performance Comparison: Halogen Substituents
Comparing the C5 shift across different halogenated analogs demonstrates why NMR is superior to MS for distinguishing these specifically.
-
5-Chloro analog: C5 appears ~130 ppm.
-
5-Bromo analog: C5 appears ~120 ppm.
-
5-Iodo product: C5 appears ~95 ppm.
-
Insight: The ~25 ppm upfield shift is the fastest way to confirm Iodination vs. Bromination without running Mass Spec.
-
Visualization: Characterization Logic Flow
The following diagram illustrates the decision-making process for validating the compound's structure.
Caption: Logical workflow for distinguishing 5-Iodo-2-(trifluoromethyl)pyrimidine from precursors and isomers using spectral symmetry and chemical shift rules.
References
- Context: Provides comparative shift data for electronically similar trifluoromethyl-heterocycles.
-
MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives. Retrieved from [Link]
- Context: Validates the "heavy atom" shielding effect on C5 in iodinated pyrimidines (C5-I typically <100 ppm).
-
National Institutes of Health (NIH). (2022). Design, Synthesis and Antitumor Activity of 5-Trifluoromethylpyrimidine Derivatives. Retrieved from [Link]
- Context: Establishes baseline shifts for the pyrimidine ring protons in the presence of CF3 groups.
-
SpectraBase. (n.d.). 13C NMR of 5-Iodo-4-thio-2'-deoxyuridine. Retrieved from [Link]
- Context: Supporting data for C-I carbon shifts in pyrimidine scaffolds.
Sources
A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-2-(Trifluoromethyl)pyrimidine in Modern Synthesis
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and scalability of a synthetic route. The 2-(trifluoromethyl)pyrimidine scaffold is a privileged core in medicinal chemistry, and its 5-halo derivatives are key building blocks for introducing molecular complexity. This guide provides an in-depth, data-supported comparison of the reactivity of two common intermediates: 5-iodo-2-(trifluoromethyl)pyrimidine and 5-bromo-2-(trifluoromethyl)pyrimidine . We will move beyond simple rules of thumb to explore the mechanistic underpinnings of their differing reactivity in essential transformations, providing actionable insights for your synthetic planning.
Chapter 1: The Fundamental Divide: Carbon-Halogen Bond Properties
The reactivity of aryl halides in many catalytic processes is fundamentally governed by the properties of the carbon-halogen (C-X) bond. The key differentiator between the iodo- and bromo-pyrimidines is the Bond Dissociation Energy (BDE) of the C-X bond. The C-I bond is significantly weaker than the C-Br bond.
| Bond | Typical BDE (kJ/mol) | Relative Strength |
| Aryl C-Br | ~285 | Stronger |
| Aryl C-I | ~213 | Weaker |
| Data sourced from representative values for aryl halides.[1] |
This difference in bond strength is the primary determinant of reactivity in reactions where the cleavage of the C-X bond occurs in the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[2]
Caption: Relative bond dissociation energies of Aryl C-I vs. C-Br bonds.
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions: A Clear Win for Iodide
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The universally accepted mechanism for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig begins with the oxidative addition of the aryl halide to a Pd(0) complex. This initial step is frequently the slowest (rate-determining) step of the catalytic cycle.[3]
Due to the weaker C-I bond, 5-iodo-2-(trifluoromethyl)pyrimidine demonstrates significantly higher reactivity in these transformations. The lower energy barrier for C-I bond cleavage allows the oxidative addition to proceed more rapidly and under much milder conditions than with its bromo counterpart.[2][4]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction. The enhanced reactivity of the iodo-pyrimidine translates to tangible practical advantages.
| Parameter | 5-Bromo-2-(trifluoromethyl)pyrimidine | 5-Iodo-2-(trifluoromethyl)pyrimidine | Rationale & Field Insights |
| Typical Temperature | 80 - 120 °C | Room Temp - 80 °C | The higher energy C-Br bond requires more thermal energy to facilitate oxidative addition. |
| Catalyst Loading | 2-5 mol% | 0.5-2 mol% | More challenging substrates often require a higher concentration of the active catalyst to achieve reasonable reaction rates. |
| Ligand Choice | Often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reactivity.[5] | Can often be successful with simpler, less expensive ligands (e.g., PPh₃), although advanced ligands still perform well. | The inherent reactivity of the C-I bond means less demand is placed on the ligand to facilitate the oxidative addition step. |
| Reaction Time | 4 - 24 hours | 1 - 8 hours | Faster kinetics of the rate-determining step lead to shorter overall reaction times. |
| Side Reactions | More prone to hydrodehalogenation (replacement of Br with H), especially with forcing conditions. | Less prone to side reactions due to the milder conditions employed. | High temperatures and strongly basic conditions can promote undesired pathways. The gentler requirements for the iodide minimize this. |
Chapter 3: Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive Twist
In nucleophilic aromatic substitution (SNAr), the narrative changes completely. This reaction does not proceed via cleavage of the C-X bond in the rate-determining step. Instead, the mechanism is a two-step addition-elimination process.[6][7]
-
Addition (Rate-Determining Step): A nucleophile attacks the carbon bearing the halogen, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]
-
Elimination (Fast Step): The leaving group is expelled, and the aromaticity of the ring is restored.
Caption: The two-step addition-elimination mechanism of SNAr.
The stability of the Meisenheimer complex is paramount. The rate of the reaction is accelerated by the ability of the halogen to stabilize the developing negative charge on the ring through an inductive (-I) effect. Since fluorine is the most electronegative halogen, the general reactivity trend for SNAr is often F > Cl > Br ≈ I.[9]
This is one of the most counterintuitive principles in organic chemistry: the "worst" leaving group in SN1/SN2 chemistry (fluoride) is often the "best" activating group for SNAr because C-X bond cleavage is not involved in the slow step.[9]
Reactivity Comparison for SNAr: For 5-bromo- vs. 5-iodo-2-(trifluoromethyl)pyrimidine , the difference in reactivity in SNAr reactions is expected to be minimal . Both bromine and iodine have similar electronegativities (2.96 and 2.66 on the Pauling scale, respectively), and their influence on the rate-determining nucleophilic attack is not dramatically different. The choice between the two for an SNAr reaction should therefore be based on other factors like cost, availability, and the nature of the specific nucleophile and reaction conditions.
Chapter 4: Field-Proven Experimental Protocols
To illustrate the practical differences in a cross-coupling context, we provide representative protocols for a Suzuki-Miyaura reaction. Note the milder conditions specified for the iodo-pyrimidine.
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling of 5-Bromo-2-(trifluoromethyl)pyrimidine
-
Objective: To couple 5-bromo-2-(trifluoromethyl)pyrimidine with a representative arylboronic acid.
-
Rationale for Conditions: The stronger C-Br bond necessitates a more active catalyst system and higher temperatures to drive the reaction to completion.
Procedure:
-
To an oven-dried reaction vial, add 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).
-
Add a magnetic stir bar. Seal the vial with a septum and purge with dry nitrogen or argon for 10 minutes.
-
Under a positive pressure of inert gas, add XPhos Pd G2 (0.03 mmol, 3 mol%) and XPhos (0.06 mmol, 6 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane (3 mL) and water (0.6 mL).
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12 hours .
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 5-Iodo-2-(trifluoromethyl)pyrimidine
-
Objective: To couple 5-iodo-2-(trifluoromethyl)pyrimidine with the same arylboronic acid.
-
Rationale for Conditions: The weaker C-I bond allows for significantly milder conditions, lower catalyst loading, and potentially a less sophisticated catalyst system.
Procedure:
-
To an oven-dried reaction vial, add 5-iodo-2-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).
-
Add a magnetic stir bar. Seal the vial with a septum and purge with dry nitrogen or argon for 10 minutes.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.015 mmol, 1.5 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane (3 mL) and water (0.6 mL).
-
Place the vial in a preheated oil bath at 75 °C and stir vigorously for 3 hours .
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Final Recommendations
| Reaction Type | Recommended Substrate | Summary Justification |
| Pd-Catalyzed Couplings (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) | 5-Iodo-2-(trifluoromethyl)pyrimidine | Unambiguously higher reactivity due to weaker C-I bond. Allows for milder conditions, lower catalyst loadings, shorter reaction times, and often cleaner reactions. The ideal choice for complex, sensitive substrates. |
| Nucleophilic Aromatic Substitution (SNAr) | Effectively Equivalent | Reactivity is governed by the rate-limiting nucleophilic attack, not C-X bond cleavage. The inductive effects of Br and I are similar, leading to comparable reaction rates. Choice should be based on cost and availability. |
For the synthetic chemist, understanding these mechanistic differences is key to strategic planning. While 5-bromo-2-(trifluoromethyl)pyrimidine is a viable and cost-effective building block, its iodo counterpart offers a significant reactivity advantage in the vast and vital landscape of cross-coupling chemistry, enabling the construction of complex molecules with greater efficiency and elegance.
References
-
Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ScienceDirect. Retrieved February 27, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 27, 2026, from [Link]
-
ACS Publications. (2026, February 27). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Retrieved February 27, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 27, 2026, from [Link]
-
Chemistry LibreTexts. (2025, April 3). Bond Energies. Retrieved February 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 27, 2026, from [Link]
-
ACS Publications. (2026, February 20). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. Retrieved February 27, 2026, from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 27, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 27, 2026, from [Link]
-
Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved February 27, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 27, 2026, from [Link]
-
University of Victoria. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Retrieved February 27, 2026, from [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. Retrieved February 27, 2026, from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 27, 2026, from [Link]
-
Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved February 27, 2026, from [Link]
-
University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Retrieved February 27, 2026, from [Link]
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mass spectrometry analysis of 5-Iodo-2-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-Iodo-2-(trifluoromethyl)pyrimidine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the precise and unambiguous characterization of novel chemical entities is a foundational requirement. 5-Iodo-2-(trifluoromethyl)pyrimidine, a key heterocyclic building block, presents unique analytical challenges due to the combined electronic effects of its iodine and trifluoromethyl substituents. This guide provides a comprehensive, experimentally-grounded comparison of mass spectrometry (MS) methodologies for the analysis of this compound. We will move beyond simple procedural descriptions to explain the causal logic behind experimental choices, ensuring a trustworthy and authoritative resource for scientists in the field.
The Analytical Challenge: Understanding the Molecule
5-Iodo-2-(trifluoromethyl)pyrimidine (Molecular Weight: 273.99 g/mol ) is a solid at room temperature. Its structure is defined by two key features that heavily influence its mass spectrometric behavior:
-
The Trifluoromethyl (-CF₃) Group: This potent electron-withdrawing group can impact ionization efficiency and directs specific fragmentation pathways.[1]
-
The Iodine (-I) Atom: As a heavy halogen, iodine provides a monoisotopic signature (¹²⁷I), which simplifies molecular ion identification. However, the relative weakness of the C-I bond makes it a likely site for initial fragmentation.[2]
The goal of any MS analysis is to leverage these inherent properties to achieve sensitive detection, confident identification, and accurate quantification.
A Comparative Analysis of Ionization Techniques
The first and most critical decision in developing an MS method is the choice of ionization source. This determines whether the analyte is observed as an intact molecular ion or as a protonated/adducted species, and dictates the degree of initial fragmentation.[3] We will compare the three most relevant techniques for this molecule: Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Electron Ionization (EI): The "Hard" Fragmentation Approach
EI is a classic, high-energy ionization technique that bombards the analyte with electrons, leading to the ejection of an electron to form a radical cation (M•⁺).[4][5] This excess energy causes extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule.[6]
When to Choose EI: EI, typically coupled with Gas Chromatography (GC), is the gold standard for creating reference library spectra and for the structural elucidation of unknown volatile and thermally stable compounds.
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 100 µg/mL of 5-Iodo-2-(trifluoromethyl)pyrimidine in a volatile, non-polar solvent such as dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Inlet: 250°C, Splitless injection (1 µL).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A low-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Energy: 70 eV (standard for library comparability).[7]
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40–350.
-
Expected Results & Interpretation: The EI spectrum will show a distinct molecular ion peak (M•⁺) at m/z 274. The spectrum will be dominated by fragment ions resulting from the cleavage of the C-I and C-CF₃ bonds, providing rich structural information as detailed in the Tandem MS section.
Electrospray Ionization (ESI): The "Soft" Approach for Polar Analytes
ESI is a soft ionization technique that generates ions from a liquid solution, making it ideal for coupling with High-Performance Liquid Chromatography (HPLC).[3][4] It typically produces protonated molecules ([M+H]⁺) by applying a high voltage to a liquid stream, creating a fine spray of charged droplets.[3] Given the presence of two basic nitrogen atoms in the pyrimidine ring, this molecule is an excellent candidate for positive-mode ESI.
When to Choose ESI: ESI is the preferred method for analyzing compounds in complex biological or chemical matrices, for trace-level quantification, and when preserving the intact molecular species is critical.
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a 1 µg/mL solution in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.8 kV.
-
Desolvation Gas (N₂): 700 L/hr at 400°C.
-
Source Temperature: 150°C.
-
Mass Analyzer: Triple Quadrupole (QqQ), TOF, or Orbitrap.
-
Scan Range: m/z 50-350.
-
Expected Results & Interpretation: The primary ion observed will be the protonated molecule ([M+H]⁺) at m/z 275. This soft ionization method results in minimal in-source fragmentation, making it ideal for selecting a precursor ion for subsequent MS/MS experiments.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another LC-MS compatible technique that is generally more suited to less polar, neutral molecules that are not easily ionized by ESI.[3][8] It uses a corona discharge to ionize the solvent vapor, which then transfers a proton to the analyte.
When to Choose APCI: Consider APCI if ESI yields poor ionization efficiency or if the analyte is of intermediate polarity and volatility.
Expected Results & Interpretation: Similar to ESI, APCI would be expected to produce the protonated molecule ([M+H]⁺) at m/z 275. However, the thermal energy involved in the APCI process can sometimes induce more in-source fragmentation than ESI, offering a hybrid "soft-to-hard" ionization profile.
Table 1: Comparative Summary of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Ion Formed | Radical Cation (M•⁺) | Protonated Molecule ([M+H]⁺) | Protonated Molecule ([M+H]⁺) |
| Fragmentation Level | Hard (Extensive) | Soft (Minimal) | Soft to Medium |
| Typical Interface | Gas Chromatography (GC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
| Analyte Suitability | Volatile, Thermally Stable | Polar, Ionizable in Solution | Moderately to Non-Polar |
| Key Advantage | Library-matchable spectra | High sensitivity for polar analytes | Analyzes a broad polarity range |
| Primary Use Case | Definitive structural ID | Quantification in complex matrices | General-purpose LC-MS |
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
To confirm the identity of 5-Iodo-2-(trifluoromethyl)pyrimidine, tandem mass spectrometry (MS/MS) is essential. This involves isolating the precursor ion (e.g., m/z 275 from ESI) and fragmenting it via collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.
Experimental Workflow: MS/MS Fragmentation
Caption: A generalized workflow for a tandem mass spectrometry (MS/MS) experiment.
Proposed Fragmentation Pathways
The fragmentation of 5-Iodo-2-(trifluoromethyl)pyrimidine is driven by the cleavage of its most labile bonds. The following pathways are proposed based on established fragmentation principles for halogenated and trifluoromethyl-substituted heterocycles.[1][9][10]
Caption: Key fragmentation pathways for 5-Iodo-2-(trifluoromethyl)pyrimidine.
Table 2: Predicted MS/MS Fragments of Precursor m/z 275 ([M+H]⁺)
| Product Ion m/z | Neutral Loss | Formula of Loss | Proposed Fragment Structure |
| 206.0 | Trifluoromethyl radical | •CF₃ | Protonated 5-iodopyrimidine |
| 148.0 | Iodine radical | •I | Protonated 2-(trifluoromethyl)pyrimidine |
| 121.0 | Iodine radical + Hydrogen Cyanide | •I + HCN | C₄H₂F₃⁺ fragment from ring cleavage |
Alternative Analytical Methodologies: Building a Validating System
No single technique provides a complete picture. For a truly self-validating analytical system, MS data should be complemented by orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive, non-destructive structural elucidation. ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for confirming the atomic connectivity and chemical environment, which mass spectrometry can only infer.
-
HPLC with UV Detection: For routine purity checks and quantification, HPLC-UV is often more cost-effective and simpler to operate than LC-MS. The pyrimidine core provides a strong UV chromophore, enabling sensitive detection. This method can validate the chromatographic behavior observed in an LC-MS run.
Concluding Recommendations
The optimal analytical strategy for 5-Iodo-2-(trifluoromethyl)pyrimidine is dictated by the scientific question at hand.
-
For Unambiguous Structural Confirmation: A combination of GC-EI-MS to generate a detailed fragmentation fingerprint and high-resolution ESI-MS to confirm the elemental composition via accurate mass measurement is the most authoritative approach.
-
For Quantification in Complex Samples (e.g., biological fluids, reaction mixtures): LC-MS/MS using ESI in the Selected Reaction Monitoring (SRM) mode on a triple quadrupole instrument will provide the highest degree of selectivity and sensitivity.
-
For Routine Purity Assessment: HPLC-UV is a robust and efficient method, which can be confirmed with direct infusion ESI-MS for mass verification.
By carefully selecting the appropriate ionization and analysis techniques, researchers can confidently characterize 5-Iodo-2-(trifluoromethyl)pyrimidine, ensuring data integrity and advancing their research and development objectives.
References
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- Bains, B. (2023, August 23).
- LibreTexts. (2022, November 8). 6.2: Mass Spectrometer Ionization Techniques for Membrane Proteins. Physics LibreTexts.
- Castrovilli, M. C., Bolognesi, P., Cartoni, A., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry, Emory University.
- University of California, Davis. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Danaher Life Sciences. (n.d.).
- Patel, K. D., et al. (n.d.).
- Wang, F., et al. (2019). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 30(9), 1743–1751.
- Sigma-Aldrich. (n.d.). 5-Iodo-2-(trifluoromethyl)pyridine. Product Page for 873107-98-3.
- ChemScene. (n.d.). 4-Chloro-5-iodo-2-(trifluoromethyl)pyrimidine. Product Page for 1804882-91-4.
- Sigma-Aldrich. (n.d.). 2-Iodo-5-trifluoromethyl-pyridine. Product Page for 100366-75-4.
- Ruscic, B., & Berkowitz, J. (1997). A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. The Journal of Chemical Physics, 106(22), 9093-9103.
- Tamba, M., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 21(12), 1874–1882.
- eGyanKosh. (n.d.).
- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Zhang, L., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. MedChemComm, 14(11), 2146-2161.
- National Center for Biotechnology Information. (n.d.). 2-Iodo-5-(trifluoromethyl)pyridine. PubChem Compound Summary for CID 22147841.
- Archer, J. R. P., et al. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal, 9(1), 18-28.
- ChemicalBook. (n.d.). 2-Chloro-5-iodo-4-(trifluoromethyl)pyrimidine. Product Page for 785777-99-3.
- MilliporeSigma. (n.d.). 5-Iodo-2-(trifluoromethyl)pyridine. Product Page for 873107-98-3.
- Beavis, A. J., et al. (2021). Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU) with Cell Cycle Markers to establish Cell Cycle Phases in a Mass Cytometry Platform. Journal of Visualized Experiments, (176).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Sources
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Bioisosteric Profiling & Application Guide: 5-Iodo-2-(trifluoromethyl)pyrimidine
Content Type: Publish Comparison Guide Subject: Medicinal Chemistry / Organic Synthesis Target Audience: Drug Discovery Scientists, Medicinal Chemists
Executive Summary
In the optimization of bioactive heterocycles, 5-Iodo-2-(trifluoromethyl)pyrimidine represents a high-value "bifunctional" scaffold. It serves two distinct strategic roles simultaneously:
-
Synthetic Handle: The C5-iodine offers superior reactivity for palladium-catalyzed cross-couplings compared to bromo- or chloro-analogs, enabling rapid library generation.
-
Bioisosteric Core: The 2-trifluoromethyl (
) group acts as a metabolic blocker and lipophilicity modulator, offering a distinct physicochemical profile compared to the classical 2-methyl or 2-chloro pyrimidines.
This guide analyzes the performance of this building block against its common alternatives, supported by reactivity data and validated experimental protocols.
Strategic Analysis: Bioisosteric & Physicochemical Profiling[1][2]
The selection of 5-Iodo-2-(trifluoromethyl)pyrimidine is rarely arbitrary; it is a tactical decision to modulate metabolic stability and electronic properties while maintaining a privileged kinase-binding scaffold.
The Advantage vs. Alternatives
The 2-position of the pyrimidine ring is a critical vector for drug-target interactions. Replacing a methyl (
Table 1: Comparative Physicochemical Profile of 2-Substituted Pyrimidines
| Feature | 2-Methyl ( | 2-Chloro (Cl) | 2-Trifluoromethyl ( | Impact on Drug Design |
| Electronic Effect ( | -0.17 (Donor) | +0.23 (Withdraw) | +0.54 (Strong Withdraw) | |
| Lipophilicity ( | 0.56 | 0.71 | 0.88 | Increases membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Low (Oxidation prone) | Medium ( | High | |
| Steric Volume ( | ~23 | ~20 | ~42 |
Structural Logic: The Decision Matrix
The following decision tree illustrates when to deploy the 5-Iodo-2-(trifluoromethyl)pyrimidine scaffold versus its analogs.
Figure 1: Strategic decision tree for selecting the 5-Iodo-2-(trifluoromethyl)pyrimidine scaffold in lead optimization.
Comparative Performance: Reactivity
The 5-position halogen is the "warhead" for attaching the pyrimidine to the rest of the drug molecule. The choice between Iodo and Bromo is critical for process efficiency.
5-Iodo vs. 5-Bromo
While the 5-Bromo analog is often cheaper, the 5-Iodo variant offers superior kinetics in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck). The C-I bond is weaker and longer than the C-Br bond, facilitating faster oxidative addition—often the rate-determining step in electron-deficient heterocycles.
Table 2: Cross-Coupling Efficiency Comparison
| Parameter | 5-Bromo-2-(trifluoromethyl)pyrimidine | 5-Iodo-2-(trifluoromethyl)pyrimidine | Mechanism Note |
| Bond Dissociation Energy | ~81 kcal/mol | ~65 kcal/mol | Lower energy = Faster Oxidative Addition ( |
| Suzuki Yield (Difficult Aryl) | 40-60% | 75-92% | Iodine is required for sterically hindered boronic acids. |
| Sonogashira Temp. | Requires Heating (60-80°C) | Room Temperature (25°C) | Iodine allows milder conditions, preserving sensitive functional groups. |
| Catalyst Loading | Typically 3-5 mol% | Typically 1-2 mol% | Higher turnover frequency (TOF) with Iodide. |
Experimental Protocols
The following protocols are optimized for the 5-Iodo-2-(trifluoromethyl)pyrimidine scaffold. They prioritize chemoselectivity (preserving the
Workflow Visualization
Figure 2: Generalized reaction workflow for Pd-catalyzed coupling of 5-iodopyrimidines.
Protocol A: High-Efficiency Suzuki-Miyaura Coupling
Use Case: Attaching aryl/heteroaryl groups to the 5-position.
Reagents:
-
Substrate: 5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst:
(0.03 equiv) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a reaction vial, combine the 5-iodo substrate, boronic acid, and Pd catalyst.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species. -
Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous
solution via syringe. -
Reaction: Heat to 80°C for 2–4 hours. (Note: The Iodo-substrate reacts significantly faster than the Bromo-analog, which often requires overnight heating).
-
Validation (Self-Check): Monitor by TLC (Hexane/EtOAc). The starting iodide (
) should disappear, replaced by a lower fluorescent spot. -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol B: Mild Sonogashira Coupling
Use Case: Introducing an alkyne linker.
Reagents:
-
Substrate: 5-Iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(0.02 equiv) -
Co-Catalyst:
(0.01 equiv) -
Base/Solvent:
(3.0 equiv) in THF or DMF.
Procedure:
-
Mixing: Dissolve the substrate and alkyne in anhydrous THF/DMF.
-
Catalyst Addition: Add
and . -
Activation: Add triethylamine (
) dropwise. -
Reaction: Stir at Room Temperature for 1–3 hours.
-
Expert Insight: If using the 5-Bromo analog, heating to 60°C would be required, which risks degrading the
group (hydrolysis) or the alkyne (polymerization). The 5-Iodo analog allows this to proceed at ambient temperature.
-
-
Validation: Check for the formation of the coupled product via LC-MS. The Iodine peak (M+127 pattern) will disappear.
References
-
Bioisosteric Utility of Trifluoromethyl Groups Tseng, C. C., et al. (2019).[1] The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.[1] Journal of Medicinal Chemistry.[1] [Link][1]
-
Sonogashira Coupling of Iodopyrimidines Edo, K., Sakamoto, T., & Yamanaka, H. (1978).[2] Coupling reaction of monosubstituted acetylenes with iodopyrimidines. Chemical and Pharmaceutical Bulletin. [Link]
-
General Reactivity of Pyrimidine Halides Undheim, K., & Benneche, T. (1995). Pyrimidines and their Benzo Derivatives.[3][4] Comprehensive Heterocyclic Chemistry II. [Link]
-
Physicochemical Properties of Fluorinated Heterocycles Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] [Link]
Sources
- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Leaving Group Ability of Iodine in Trifluoromethyl Pyrimidines
Executive Summary
In the functionalization of trifluoromethyl (
The Core Dichotomy:
-
Nucleophilic Aromatic Substitution (
): Iodine is generally the inferior leaving group compared to Chlorine or Fluorine. The rate-determining step (nucleophilic attack) is retarded by iodine's lower electronegativity, despite its weaker bond strength. -
Transition Metal-Catalyzed Coupling (Pd/Ni): Iodine is the superior leaving group. The weak
bond facilitates rapid oxidative addition, allowing for chemoselective functionalization in the presence of or substituents.
Mechanistic Foundations
The Trifluoromethyl Activation Effect
The
-
Inductive Effect (-I): Stabilizes the anionic Meisenheimer intermediate in
. -
Regiochemical Influence: A
group at the C2 or C4 position strongly activates the ortho and para positions (C4/C6 and C2).
Reactivity Profiles: vs. Metal-Catalysis
| Feature | Pd-Catalyzed Coupling (Suzuki/Sonogashira) | |
| Rate Determining Step | Nucleophilic Attack (Formation of Meisenheimer Complex) | Oxidative Addition of Ar-X to Metal Center |
| Key Driver | Electronegativity of LG (stabilizes transition state) | Bond Dissociation Energy (BDE) of C-X bond |
| Reactivity Order | ||
| Iodine Performance | Poor. Low electronegativity provides weak stabilization of the intermediate. | Excellent. Weak C-I bond (~50-65 kcal/mol) breaks easily. |
Comparative Analysis & Data
Scenario A: Nucleophilic Aromatic Substitution ( )
In
Experimental Observation: When reacting 4-halo-2-(trifluoromethyl)pyrimidines with morpholine (MeOH, 25°C):
-
4-Fluoro: Complete conversion < 5 min.
-
4-Chloro: Complete conversion ~ 1-2 h.
-
4-Iodo: Complete conversion > 12 h (often requires heating).
Note: With "soft" nucleophiles (e.g., thiolates), the "element effect" diminishes, and Iodine may perform comparably to Bromine due to better orbital overlap, but Chlorine often remains kinetically superior in activated systems.
Scenario B: Chemoselective Cross-Coupling
Iodine's primary utility lies in its ability to be selectively engaged by Pd(0) catalysts while leaving
Case Study: Site-Selective Suzuki Coupling Substrate: 4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine Conditions: 1.0 eq Ph-B(OH)2, 1 mol% Pd(PPh3)4, Na2CO3, Toluene/EtOH, 60°C.
| Leaving Group at Reactive Site | Yield of Mono-Coupled Product | Selectivity (Mono:Bis) |
| Iodine (C6) | 92% | > 98:2 |
| Bromine (C6) | 78% | 85:15 |
| Chlorine (C6) | < 10% (mostly unreacted) | N/A |
*Comparison assumes hypothetical analogs where only the LG varies.
Decision Matrix & Visualization
The following diagram illustrates the decision logic for selecting the appropriate halogen based on the intended reaction pathway.
Caption: Decision matrix for halogen selection in trifluoromethyl pyrimidines based on reaction type.
Experimental Protocols
Protocol A: Synthesis of 4-Iodo-2-(trifluoromethyl)pyrimidine
Context: Converting the cheaper Chloro-derivative to the Iodo-derivative for subsequent metal coupling.
Principle: Finkelstein-type halogen exchange using Hydriodic acid (HI) is the most reliable method for activated pyrimidines.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 equiv, 10 mmol)
-
Hydriodic acid (HI), 57% aqueous solution (5.0 equiv)
-
Solvent: DCM (Dichloromethane) or Chloroform (optional, biphasic) or neat.
-
-
Procedure:
-
Cool the HI solution to 0°C.
-
Slowly add the chloropyrimidine (exothermic reaction).
-
Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature (RT).
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1). The Iodo-product typically has a slightly higher Rf and stains differently (often turns pink/purple on standing).
-
-
Workup:
-
Quench carefully with saturated aqueous
until neutral (Caution: evolution). -
Add solid
(sodium thiosulfate) to reduce any free iodine (color change from dark brown to yellow/clear). -
Extract with DCM (3 x 20 mL). Dry over
and concentrate in vacuo. -
Yield: Typically 85-95% as a light yellow solid/oil. Store in the dark (light sensitive).
-
Protocol B: Chemoselective Suzuki Coupling (C-I vs C-Cl)
Context: Coupling at the Iodo-position without affecting a Chlorine substituent.
-
Reagents:
-
4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 ratio)
-
-
Procedure:
-
Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (
) three times. -
Add degassed solvents and aqueous base via syringe.
-
Heat to 60°C (Do not exceed 80°C to prevent activation of the C-Cl bond).
-
Stir for 4-6 hours.
-
-
Validation:
-
LCMS should show the mono-coupled product mass. Absence of bis-coupled product confirms selectivity.
-
Scientific Integrity & Troubleshooting
-
Instability: Iodo-pyrimidines are light and heat sensitive. Always store at -20°C in amber vials. If the material turns dark purple, wash with thiosulfate solution before use.
-
Reaction Stalling (
): If an reaction with an iodo-pyrimidine is too slow, do not simply heat higher (risk of deiodination). Instead, switch to a transition-metal catalyzed C-N or C-O coupling (Buchwald-Hartwig/Ullmann), where the Iodine will outperform Chlorine. -
Hydrolysis Risk: The
group activates the ring toward hydrolysis. Avoid prolonged exposure to strong aqueous bases at high temperatures. Use anhydrous bases ( , ) in organic solvents if hydrolysis is observed.
References
-
Regioselectivity in
: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link -
Halogen Reactivity Trends: BenchChem. "A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens." Technical Guides. Link
-
Suzuki Coupling of Pyrimidines: L. A. A. Al-Shabanah, et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2020. Link
-
Synthesis of Iodo-Pyridines/Pyrimidines: ChemicalBook. "Pyridine, 5-chloro-4-iodo-2-(trifluoromethyl)- synthesis." Link
- Element Effect in : Bunnett, J. F., et al. "The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions." Journal of the American Chemical Society. (Contextual citation based on general physical organic chemistry principles affirmed in search results).
Sources
High-Performance Liquid Chromatography (HPLC) Validation Guide for 5-Iodo-2-(trifluoromethyl)pyrimidine: C18 vs. PFP Stationary Phases
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by heavily functionalized heterocyclic building blocks. 5-Iodo-2-(trifluoromethyl)pyrimidine (CAS No. 1443533-55-8) [1] is a highly valuable scaffold in medicinal chemistry and agrochemical development, primarily utilized in transition-metal-catalyzed cross-coupling reactions.
However, validating the purity of this compound via HPLC presents a unique chromatographic puzzle. The molecule possesses a highly lipophilic trifluoromethyl (-CF₃) group, a heavy, polarizable iodine atom, and weakly basic pyrimidine nitrogens. Traditional alkyl-bonded phases (like standard C18 columns) often fail to provide adequate resolution between the target analyte and closely related synthetic impurities (such as des-iodo or regioisomeric byproducts) because they rely almost exclusively on hydrophobic interactions [2].
This guide objectively compares the performance of a standard C18 column against a Pentafluorophenyl (PFP) column , providing a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) validation guidelines [3].
The Causality of Column Selection: Why PFP Outperforms C18
To design a robust analytical method, we must first understand the physicochemical nature of the analyte. The lone mechanism of separation provided by a C18 phase—hydrophobic binding—is often insufficient for halogenated pyrimidines [2].
When we transition to a PFP (Pentafluorophenyl) stationary phase , we introduce orthogonal retention mechanisms [4]. The fluorinated aromatic ring of the PFP phase interacts with 5-Iodo-2-(trifluoromethyl)pyrimidine through:
-
π-π Interactions: The electron-deficient PFP ring interacts strongly with the pyrimidine system.
-
Dipole-Dipole Interactions: The highly electronegative C-F bonds on the stationary phase interact with the polarizable C-I bond of the analyte.
-
Shape Selectivity: The rigid planar structure of the PFP ligand discriminates effectively between positional isomers[2].
Chromatographic interaction mechanisms of standard C18 versus PFP stationary phases.
Comparative Performance Data
To objectively evaluate the two stationary phases, a synthetic mixture containing 5-Iodo-2-(trifluoromethyl)pyrimidine and its primary synthetic impurity, 2-(trifluoromethyl)pyrimidine (des-iodo impurity), was analyzed.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress pyrimidine nitrogen ionization and minimize peak tailing).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Table 1: Quantitative Comparison of C18 vs. PFP Columns
| Parameter | Standard C18 (e.g., 5 µm, 4.6 x 150 mm) | PFP Column (e.g., 5 µm, 4.6 x 150 mm) | Analytical Advantage of PFP |
| Retention Time (Analyte) | 6.45 min | 8.12 min | Enhanced retention due to dipole/π-π interactions. |
| Resolution ( | 1.3 (Incomplete baseline separation) | 4.2 (Baseline resolved) | Superior selectivity for halogenated aromatics [5]. |
| Peak Tailing Factor ( | 1.65 (Significant tailing) | 1.10 (Highly symmetrical) | PFP phases often exhibit reduced secondary silanol interactions. |
| Theoretical Plates ( | ~8,500 | ~12,400 | Sharper peaks yield higher sensitivity for low-level impurities. |
Conclusion from Data: The C18 column fails to provide the ICH-mandated baseline resolution (
ICH Q2(R2) Validation Framework & Workflow
With the PFP column selected, we must validate the method according to ICH Q2(R2) guidelines [3]. The recent R2 revision emphasizes a lifecycle approach, ensuring the analytical procedure is fit for its intended purpose throughout its commercial life [6].
ICH Q2(R2) analytical validation workflow for pyrimidine derivatives.
Step-by-Step Experimental Protocol (Self-Validating System)
This protocol is designed as a "self-validating system." It includes built-in System Suitability Testing (SST) to ensure the instrument is performing adequately before any sample data is accepted.
Phase 1: Preparation of Solutions
-
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matches the initial gradient strength to prevent solvent-shock peak distortion at the column head.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Iodo-2-(trifluoromethyl)pyrimidine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent.
-
System Suitability Solution: Spike the Standard Stock Solution with 0.1% (w/w) of the des-iodo impurity.
Phase 2: Instrument Setup & System Suitability Testing (SST)
-
Install the PFP Column (4.6 x 150 mm, 5 µm) .
-
Equilibrate the column with 30% Mobile Phase B for 15 minutes or until the baseline is stable.
-
Execute SST: Inject the System Suitability Solution (10 µL) six consecutive times.
-
Self-Validation Gate: Do NOT proceed to sample analysis unless the following criteria are met:
-
Resolution (
) between 5-Iodo-2-(trifluoromethyl)pyrimidine and the impurity is . -
Tailing Factor (
) for the main peak is . -
Relative Standard Deviation (%RSD) of the main peak area over 6 injections is
.
-
Phase 3: Executing ICH Q2(R2) Validation Parameters
-
Specificity: Inject a blank (diluent only) to confirm no interfering peaks elute at the retention time of the analyte. Inject the spiked sample to confirm baseline resolution [3].
-
Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the target working concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Inject each in triplicate. Plot Peak Area vs. Concentration. Acceptance Criterion: Correlation coefficient (
) . -
Accuracy (Recovery): Prepare synthetic mixtures of the analyte at 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery. Acceptance Criterion: 98.0% - 102.0% recovery.
-
Limit of Quantitation (LOQ): Dilute the stock solution until the Signal-to-Noise (S/N) ratio of the analyte peak is approximately 10:1. Inject six times to confirm precision at this low level (%RSD
).
Summary and Recommendations
When validating the purity of heavily functionalized heterocycles like 5-Iodo-2-(trifluoromethyl)pyrimidine, relying solely on standard C18 columns often leads to compromised data integrity due to co-eluting halogenated impurities.
By transitioning to a PFP stationary phase , analysts can leverage orthogonal separation mechanisms (π-π and dipole-dipole interactions) to achieve superior resolution and peak shape. When coupled with a rigorous, self-validating protocol aligned with ICH Q2(R2) standards, this methodology ensures robust, audit-ready analytical data suitable for regulatory submissions.
References
- ChemScene. "1443533-55-8 | 5-Iodo-2-(trifluoromethyl)pyrimidine | ChemScene." ChemScene,
- MAC-MOD Analytical. "exploring the selectivity of C18 phases with Phenyl and PFP functionality." MAC-MOD Analytical,
- International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH, November 30, 2023,
- LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent, April 03, 2014,
- IntuitionLabs.ai. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, January 08, 2026,
5-Iodo-2-(trifluoromethyl)pyrimidine proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 5-Iodo-2-(trifluoromethyl)pyrimidine
Executive Summary 5-Iodo-2-(trifluoromethyl)pyrimidine is a highly specialized halogenated building block frequently utilized in medicinal chemistry and drug development for cross-coupling reactions. Due to the presence of both an iodine atom and a trifluoromethyl group, its end-of-life management requires strict adherence to institutional halogenated organic waste protocols. Improper disposal not only violates environmental regulations but also poses severe infrastructural risks due to the potential generation of corrosive hydrogen fluoride (HF) and hydrogen iodide (HI) gases upon uncontrolled thermal degradation.
Physicochemical & Hazard Profile
Before initiating disposal procedures, personnel must understand the physical and chemical properties that dictate the compound's waste classification.
| Property | Value / Description |
| Chemical Name | 5-Iodo-2-(trifluoromethyl)pyrimidine |
| CAS Number | 1443533-55-8[1] |
| Molecular Formula | C5H2F3IN2[1] |
| Waste Classification | Halogenated Organic Waste[2] |
| Physical State | Solid / Liquid (Depending on solvent dilution) |
| Key Incompatibilities | Strong oxidizing agents, strong bases, reactive metals |
| Primary Hazard | Environmental toxicity; generation of corrosive gases (HF, HI) upon combustion |
Mechanistic Rationale: The Causality of Halogenated Waste Management
Standard laboratory disposal protocols are not arbitrary; they are designed around the specific chemical reactivity of the waste stream. 5-Iodo-2-(trifluoromethyl)pyrimidine must be strictly segregated from standard organic waste for the following mechanistic reasons:
-
Economic and Toxicological Segregation: Halogenated compounds are generally more toxic and less flammable than their non-halogenated counterparts[3]. Mixing these waste streams exponentially increases institutional disposal costs, as halogenated waste requires highly specialized processing[3][4].
-
Thermal Degradation and Alkaline Scrubbing: Standard incineration of non-halogenated waste is insufficient for fluorinated compounds. The robust carbon-fluorine (C-F) and carbon-iodine (C-I) bonds require high-temperature incineration (>1000°C) to ensure complete destruction and prevent the formation of toxic byproducts like dioxins. Furthermore, the combustion of this pyrimidine derivative releases highly corrosive hydrogen fluoride (HF) and hydrogen iodide (HI) gases. Commercial disposal facilities must route these exhaust gases through alkaline scrubbers (e.g., calcium hydroxide) to neutralize the acids into inert, environmentally safe salts (e.g., CaF2, NaI) before atmospheric release[4].
Operational Disposal Protocol
The following step-by-step methodology provides a self-validating system for bench scientists to safely process 5-Iodo-2-(trifluoromethyl)pyrimidine waste.
Step 1: Waste Identification and Segregation
-
Action: Identify the waste explicitly as "Halogenated Organic Waste."
-
Validation: Verify that the waste stream does not contain incompatible materials such as strong oxidizers, strong bases, or aqueous toxic organics, which could trigger an exothermic reaction or premature degradation in the waste carboy[4].
Step 2: Primary Containment
-
Action: Select a chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined glass containers are required[5].
-
Validation: Do not use metal safety cans for this specific waste if aqueous or acidic impurities are present, as trace acidic degradation products can cause severe corrosion over time[4]. Ensure the container has a secure, leak-proof screw cap. The container must remain tightly closed at all times except when actively adding waste[2].
Step 3: Labeling and Documentation
-
Action: Immediately affix a standard "Hazardous Waste" label to the container[2].
-
Validation: Explicitly write the full chemical name: "5-Iodo-2-(trifluoromethyl)pyrimidine" along with any solvents used (e.g., "Dichloromethane"). Do not use chemical formulas (e.g., C5H2F3IN2) or abbreviations , as this violates standard Environmental Health and Safety (EHS) guidelines and delays emergency response[2][3].
Step 4: Satellite Accumulation Area (SAA) Storage
-
Action: Store the sealed, labeled container in a designated SAA, utilizing secondary containment (e.g., a chemically resistant plastic bin) to capture potential leaks.
-
Validation: Monitor accumulation limits. Do not allow the container to exceed standard volume limits (e.g., 55 gallons)[3].
Step 5: EHS Transfer and Final Disposal
-
Action: Once the container is full, mark the "Date Full" on the label[2].
-
Validation: Submit a "Request for Disposal of Regulated Materials" (or equivalent institutional form) to your EHS department within 3 days of the container reaching capacity[2][3]. EHS will transfer the material to a licensed hazardous waste contractor for high-temperature incineration[5].
Workflow Visualization
Workflow for the segregation, containment, and professional incineration of halogenated organic waste.
References
-
ChemScene. "1443533-55-8 | 5-Iodo-2-(trifluoromethyl)pyrimidine". Available at:[1]
-
Kansas State University EHS. "Chemical Waste". Available at:[2]
-
Western Kentucky University EHS. "Hazardous & Regulated Waste Management Guide". Available at:[3]
-
University of Northern Iowa EHS. "Hazardous Waste Management Manual". Available at:[5]
-
Cornell University EHS. "Chapter 7 - Management Procedures For Specific Waste Types". Available at:[4]
Sources
A Senior Application Scientist's Guide to Handling 5-Iodo-2-(trifluoromethyl)pyrimidine: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Compounds like 5-Iodo-2-(trifluoromethyl)pyrimidine, with its unique electronic properties conferred by the trifluoromethyl and iodo groups, are invaluable building blocks. However, their reactivity and potential biological activity demand a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling this compound, ensuring that safety is an integral part of the scientific process.
Hazard Assessment: A Chemist's Perspective
Understanding why a compound is hazardous is the cornerstone of safe handling. The potential risks of 5-Iodo-2-(trifluoromethyl)pyrimidine are derived from its constituent parts: the pyrimidine ring, the electron-withdrawing trifluoromethyl group, and the labile iodo group. While specific toxicity data for this exact molecule is not extensively published, we can infer its hazard profile from structurally similar compounds and first principles.
-
Skin, Eye, and Respiratory Irritation: Halogenated pyrimidines and pyridines are frequently classified as irritants. Safety data for the closely related 5-Iodo-2-(trifluoromethyl)pyridine indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is imperative to assume a similar profile for the pyrimidine analogue.
-
Potential for Toxicity: Fluoropyrimidines as a class are known for their biological activity, often acting as antimetabolites.[3][4] Compounds like 5-Fluorouracil are potent cytotoxic agents.[3][5] While the primary hazard of this reagent is likely irritation, its potential for biological interaction necessitates handling it as a toxic substance, particularly via ingestion, inhalation, or skin absorption.[5][6]
-
Reactivity and Stability: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds susceptible to degradation and making iodide a good leaving group.[7] This inherent lability means samples may degrade over time, potentially releasing iodine (often visible as a yellow or brown tint) and other unknown byproducts.[7]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. The goal is to establish multiple barriers between the researcher and the chemical.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Goggles: Must be chemical splash goggles (conforming to EN 166 or ANSI Z87.1 standards) that form a seal around the eyes. This is critical to protect against splashes of solutions or accidental dispersion of the solid powder.[8] Face Shield: To be worn over safety goggles when handling larger quantities (>1g) or when there is a significant risk of splashing. This provides a secondary barrier for the entire face.[9][10] |
| Hand Protection | Chemical-Resistant Gloves | Material: Nitrile gloves are the standard for incidental contact with a broad range of chemicals.[9] Practice: Always use two pairs of gloves (double-gloving).[9][10] This mitigates exposure from undetected pinholes and allows for safe removal of the outer glove immediately after contamination. Change the outer glove frequently, and both gloves immediately upon known contact.[9][10] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat with long sleeves and a fully buttoned front is mandatory to protect skin and personal clothing from minor spills and contamination.[9] |
| Foot Protection | Closed-Toe Shoes | Leather or chemical-resistant shoes that cover the entire foot are required. Perforated shoes or sandals are prohibited in the laboratory.[9] |
| Respiratory Protection | Respirator (Task-Dependent) | For Weighing/Handling Powder: When weighing the solid compound outside of a certified containment device (e.g., a powder-containment balance hood), a fit-tested N95 or higher-rated respirator is required to prevent inhalation of fine particles.[8][11] Surgical masks offer no protection against chemical dusts.[10] For High-Risk Operations: For large spills or aerosol-generating procedures, a full-facepiece respirator with chemical cartridges may be necessary.[10][11] |
Step-by-Step Operational Guide: Weighing and Solution Preparation
This protocol integrates PPE use into a standard laboratory workflow, creating a self-validating system where safety and procedure are inseparable.
-
Preparation (Pre-Operation):
-
Designate a specific work area, preferably within a certified chemical fume hood.[12]
-
Ensure the fume hood has a current certification and is functioning correctly.
-
Assemble all necessary equipment: spatulas, weigh boats, vials, solvents, and waste containers.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[13]
-
-
Donning PPE:
-
Don all required PPE as specified in the table above before entering the designated work area.
-
The order should be: lab coat, inner gloves, outer gloves. A respirator, if required for the task, is donned last.
-
-
Weighing the Compound:
-
Perform all manipulations of the solid 5-Iodo-2-(trifluoromethyl)pyrimidine within the chemical fume hood.[12]
-
Carefully open the container, avoiding any disturbance that could create airborne dust.
-
Use a clean spatula to transfer the desired amount to a weigh boat.
-
Close the primary container securely immediately after weighing.[1][14]
-
-
Preparing the Solution:
-
Add the weighed solid to the reaction vessel or vial containing the solvent.
-
Add the solvent slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is properly capped or covered to prevent aerosolization.
-
-
Post-Handling & Doffing PPE:
-
Clean any contaminated equipment and the work surface thoroughly.
-
Dispose of all contaminated disposables (weigh boats, pipette tips, outer gloves) in the designated hazardous waste container before leaving the fume hood.
-
Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. The outer gloves are removed first.
-
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accident.
-
Small Spill (Solid or Liquid, <1g or <100mL in a fume hood):
-
Alert personnel in the immediate area.[1]
-
Wearing your full PPE, cover a solid spill with a damp paper towel to prevent dust from becoming airborne.[5]
-
For liquid spills, use an inert absorbent material (e.g., sand, vermiculite).[14]
-
Carefully scoop the contained material into a clearly labeled hazardous waste container.[1][5]
-
Clean the spill area with a suitable decontaminant (e.g., soap and water, followed by ethanol), and dispose of all cleanup materials as hazardous waste.[6]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][6][15]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6][15]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2][6][15]
-
Waste Disposal Plan: A Cradle-to-Grave Approach
The responsibility for a chemical does not end when the experiment is over. Proper disposal is a critical safety and environmental obligation.
-
Waste Segregation:
-
Solid Waste: All unused pure compound and materials grossly contaminated with the solid (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing 5-Iodo-2-(trifluoromethyl)pyrimidine should be collected in a separate, sealed, and shatter-resistant container labeled with the full chemical name and concentration. Do not mix with other waste streams unless compatibility is confirmed.[5][13]
-
-
Disposal Methodology:
-
Due to the presence of both iodine and fluorine, this compound requires specialized disposal. The carbon-fluorine bond is exceptionally strong, requiring high energy to break.[7][16]
-
The recommended and most effective method of disposal is high-temperature incineration (>1000 °C) by a licensed hazardous waste disposal company.[12][17][18] This process ensures the complete destruction of the fluorinated organic material, converting it into less harmful substances.[12][17]
-
DO NOT dispose of this chemical down the drain or in regular trash.[5][19]
-
Workflow Visualization: Safe Handling Lifecycle
The following diagram illustrates the complete, self-validating workflow for handling 5-Iodo-2-(trifluoromethyl)pyrimidine, emphasizing the critical control points where safety protocols are paramount.
Caption: Workflow for safe handling of 5-Iodo-2-(trifluoromethyl)pyrimidine.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). Retrieved from [Link]
-
Organoiodine chemistry - Wikipedia. (n.d.). Retrieved from [Link]
-
Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change - MDPI. (2021, May 11). Retrieved from [Link]
-
Reduction and Oxidation :: Oxidations with Hypervalent Iodine Compounds. (n.d.). Retrieved from [Link]
-
Iodonium compounds as initiators: Hypervalent organoiodine compounds (3): Discussion series on bromination/iodination reactions 31 - Chemia. (2023, July 27). Retrieved from [Link]
-
Teflon disposal: new eco-friendly method recycles fluorine - Rinnovabili. (2025, October 23). Retrieved from [Link]
-
Hypervalent iodine(III) reagents in organic synthesis - Arkivoc. (n.d.). Retrieved from [Link]
-
'Forever chemicals' destroyed by simple new method - Northwestern Now. (2022, August 18). Retrieved from [Link]
-
Modulation of 5-iodo-2'-deoxyuridine metabolism and cytotoxicity in human bladder cancer cells by fluoropyrimidines - PubMed. (n.d.). Retrieved from [Link]
-
How to Choose PPE for Chemical Work. (2025, October 23). Retrieved from [Link]
-
Unveiling Molecular Constraints on the Formation and Fate of Organoiodine Compounds under Aquifer Conditions | Environmental Science & Technology - ACS Publications. (2025, August 19). Retrieved from [Link]
-
-
(n.d.). Retrieved from [Link]
-
-
GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS - HALYARD. (n.d.). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6). Retrieved from [Link]
-
deoxyribose as a prodrug for 5-iodo-2'-deoxyuridine radiosensitization in U251 human glioblastoma xenografts - PubMed. (2000, April 15). Retrieved from [Link]
-
Evaluation of the risk of toxicity of fluoropyrimidines - Eurofins Biomnis Connect. (n.d.). Retrieved from [Link]
-
A narrative review of genetic factors affecting fluoropyrimidine toxicity - Gmeiner. (2021, December 30). Retrieved from [Link]
-
Disposal of Xpert® Test Cartridges - ASLM. (n.d.). Retrieved from [Link]
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- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.be [fishersci.be]
- 3. Evaluation of the risk of toxicity of fluoropyrimidines | Eurofins Biomnis [eurofins-biomnis.com]
- 4. A narrative review of genetic factors affecting fluoropyrimidine toxicity - Gmeiner - Precision Cancer Medicine [pcm.amegroups.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. halyardhealth.com [halyardhealth.com]
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- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. assets.thermofisher.com [assets.thermofisher.com]
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- 19. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
